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  • Product: 7-Nitroquinolin-2(1H)-one
  • CAS: 75755-37-2

Core Science & Biosynthesis

Foundational

7-Nitroquinolin-2(1H)-one: A Comprehensive Profile of its Physicochemical and Reactive Properties for Advanced Research Applications

An In-depth Technical Guide: Abstract: The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] This guide focuses on a key derivative, 7-Nitroquinolin-2(1H)-one, providing an in-depth analysis of its physical, spectral, and chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's characteristics is paramount for its effective use as a synthetic intermediate and a building block for novel chemical entities. This document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential technical resource.

Core Physicochemical Properties

7-Nitroquinolin-2(1H)-one is a solid, typically appearing as a yellow to brown crystalline powder.[3] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyridin-2-one ring, with a nitro group substituent at the 7-position. The presence of the polar lactam and nitro functionalities, combined with the aromatic system, governs its physical properties.

All quantitative data are summarized in the table below for efficient reference. It is critical to note that while some experimental data for isomers are available, certain values for the 7-nitro isomer are based on high-quality computational predictions and should be confirmed experimentally for mission-critical applications.

PropertyValueData Source
IUPAC Name 7-Nitro-1H-quinolin-2-one---
CAS Number 75755-37-2
Molecular Formula C₉H₆N₂O₃[3]
Molecular Weight 190.16 g/mol [3][4]
Appearance Yellow to brown solid[3]
Melting Point >280 °C (reported for 6-nitro isomer)[3]
Boiling Point 441.1 ± 45.0 °C (Predicted)[3]
Density 1.419 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.35 ± 0.70 (Predicted, acidic N-H)[3]
Storage Sealed in a dry environment, room temp.

Solubility Insights: While quantitative solubility data is scarce, the molecular structure provides qualitative guidance. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -NO₂) suggests potential solubility in polar aprotic solvents like DMSO and DMF. The predicted LogP for the related 8-nitro isomer is -0.0748, indicating a degree of hydrophilicity, though solubility in water is expected to be low.[4] Experimental determination in relevant solvent systems is a mandatory first step in any workflow.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis provides the definitive structural confirmation of 7-Nitroquinolin-2(1H)-one. The following sections explain the expected spectral features, providing a baseline for researchers to validate their own experimental data.

Caption: Numbering scheme for 7-Nitroquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show six distinct signals.

  • N-H Proton: A broad singlet for the lactam proton (H1) will appear significantly downfield, typically >11 ppm, due to hydrogen bonding with the solvent and the electronic environment.

  • Aromatic Protons (Benzene Ring): The three protons on the nitro-substituted ring (H5, H6, H8) will reside in the 7.5-9.0 ppm region. The strong electron-withdrawing effect of the nitro group at C7 will deshield the ortho protons (H6 and H8) the most, pushing them furthest downfield. H8 is expected to appear as a doublet, H6 as a doublet of doublets, and H5 as a doublet.

  • Aromatic Protons (Pyridinone Ring): The two vinyl protons (H3 and H4) will appear as two distinct doublets, coupled to each other (AB system). H4 is typically downfield of H3.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should display all nine carbon signals.

  • Carbonyl Carbon: The lactam carbonyl carbon (C2) will be the most downfield signal, expected in the region of 160-165 ppm.

  • Aromatic Carbons: The remaining eight carbons will appear in the 110-150 ppm range. The carbon directly attached to the nitro group (C7) will be significantly deshielded. The quaternary carbons (C4a, C8a) can be identified by their lower intensity or through DEPT experiments.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition.

  • Molecular Ion: Using electrospray ionization (ESI), the compound will be observed as its protonated molecule [M+H]⁺ with an exact mass of approximately 191.0451, corresponding to the formula C₉H₇N₂O₃⁺.

  • Fragmentation Pattern: Key fragments would likely arise from the loss of the nitro group (NO₂, 46 Da) and the carbonyl group (CO, 28 Da), providing further structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of key functional groups.

  • N-H Stretch: A broad absorption band between 3200-3400 cm⁻¹ corresponds to the N-H bond of the lactam.

  • C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl group.

  • N-O Stretches: Two distinct, strong bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

  • C=C Aromatic Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic quinoline core.

Chemical Reactivity and Synthetic Pathways

The reactivity of 7-Nitroquinolin-2(1H)-one is dictated by the interplay between the electron-rich pyridinone ring and the electron-deficient nitro-substituted benzene ring.

Key Reactive Sites
  • Nitro Group: The most versatile functional group on the molecule. It is readily reduced to an amine (7-aminoquinolin-2(1H)-one) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for generating derivatives for structure-activity relationship (SAR) studies.[5]

  • Lactam N-H: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents.

  • Aromatic Ring: The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group, although such reactions are less common for this scaffold.

Plausible Synthetic Pathway

A robust and common strategy for synthesizing quinolin-2(1H)-ones is the acid-catalyzed intramolecular cyclization of a substituted cinnamic acid derivative or the condensation of an aniline with a malonic acid equivalent.[6] For 7-Nitroquinolin-2(1H)-one, a logical retrosynthetic analysis points to 3-nitroaniline as a readily available starting material.

Caption: A plausible synthetic workflow for 7-Nitroquinolin-2(1H)-one.

Causality of Experimental Choice: This pathway is advantageous because 3-nitroaniline ensures the final nitro group is positioned at C7. The Conrad-Limpach or Knorr quinoline synthesis methodologies provide reliable precedents for this type of transformation. The use of a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's reagent is essential to drive the intramolecular Friedel-Crafts-type acylation that closes the second ring.[6]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols for the characterization of 7-Nitroquinolin-2(1H)-one are provided. Each protocol is designed as a self-validating system where the expected outcome, based on the data in Section 2, serves to confirm the integrity of the sample.

G cluster_workflow General Characterization Workflow Sample Synthesized Product (7-Nitroquinolin-2(1H)-one) TLC 1. TLC Analysis (Purity Check) Sample->TLC FTIR 2. FTIR Spectroscopy (Functional Group ID) TLC->FTIR HRMS 3. HRMS (Confirm Formula) FTIR->HRMS NMR 4. ¹H & ¹³C NMR (Confirm Structure) HRMS->NMR Final Structurally Confirmed Compound NMR->Final

Caption: Logical workflow for the structural validation of the target compound.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, COSY, and HSQC spectra.

  • Data Acquisition & Processing: Acquire data at room temperature. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (39.52 ppm).

  • Validation: Compare the obtained spectra to the predicted patterns in Section 2. Confirm the presence of all expected protons and carbons, their multiplicities, and their approximate chemical shifts.

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer. Optimize the source parameters for positive ion mode to detect the [M+H]⁺ species.

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire data over a mass range that includes the expected m/z of 191.0451.

  • Validation: Verify that the most abundant peak in the spectrum corresponds to the calculated exact mass of C₉H₇N₂O₃⁺ within a 5 ppm mass accuracy window.

Protocol 4.3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a standard FTIR spectrometer. Record a background spectrum of the empty sample chamber.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Validation: Identify the characteristic absorption bands for the N-H, C=O, and N-O stretches as detailed in Section 2.4. The presence of all key bands confirms the functional group identity of the molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11946, 7-Nitroquinoline. Retrieved from [Link]

  • Abdou, M. M. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(5), S324-S338. Available at: [Link]

  • Ghosh, A. et al. (2017). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. RSC Advances, 7(45), 28247-28265. Available at: [Link]

  • Patel, H. et al. (2016). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1766-1773. Available at: [Link]

  • Al-Ostath, A. et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(11), 3321. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15859000, 3-Hydroxy-7-nitroquinolin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18941542, 7-Aminoquinolin-2(1H)-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Tunoori, A. R. et al. (2014). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. ACS Medicinal Chemistry Letters, 5(10), 1126-1130. Available at: [Link]

  • Khaliq, T. et al. (2020). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetyl Carboxylic Acids. ACS Omega, 5(4), 1888-1896. Available at: [Link]

  • Parlak, C. et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 11(1), 1-10. Available at: [Link]

  • Pelagalli, R. et al. (2012). Supplementary Information: Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone. Retrieved from [Link]

  • Supporting Information. (n.d.). Typical procedure for the preparation of 2-phenylquinolin-4(1H)-one (3aa). Retrieved from [Link]

Sources

Exploratory

The 7-Nitroquinolin-2(1H)-one Scaffold: Synthesis, Pharmacophore Evolution, and Photophysical Utility

The following technical guide details the chemical history, synthetic evolution, and pharmacological significance of 7-Nitroquinolin-2(1H)-one. [1] Introduction: The "Privileged" Lactam 7-Nitroquinolin-2(1H)-one (CAS: 75...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthetic evolution, and pharmacological significance of 7-Nitroquinolin-2(1H)-one.

[1]

Introduction: The "Privileged" Lactam

7-Nitroquinolin-2(1H)-one (CAS: 75755-37-2), often referred to as 7-nitrocarbostyril , represents a critical junction in heterocyclic chemistry.[1] Structurally, it consists of a bicyclic quinoline skeleton oxidized at the C2 position, tautomerizing between the lactam (2-one) and lactim (2-hydroxy) forms.

While simple in structure, this molecule serves as a "privileged scaffold" in drug discovery. It functions as a bioisosteric core for kynurenic acid derivatives (NMDA receptor antagonists), a precursor for highly fluorescent 7-aminoquinolinone probes, and a key intermediate in the synthesis of antipsychotics like Brexpiprazole.

Chemical Identity
PropertyData
IUPAC Name 7-nitro-1H-quinolin-2-one
Molecular Formula C₉H₆N₂O₃
MW 190.16 g/mol
Tautomerism Predominantly lactam (NH-form) in solution; lactim (OH-form) in basic media.[1]
pKa ~10.5 (NH deprotonation)

Genesis and Synthetic Methodology

The synthesis of 7-nitroquinolin-2(1H)-one is chemically instructive because it highlights the limitations of direct electrophilic aromatic substitution (SEAr) on the quinolinone ring.

The Regioselectivity Paradox

Direct nitration of the parent quinolin-2(1H)-one is often non-selective or favors the C6 position . The amide group at C2 donates electron density into the ring, activating the para position (C6) relative to the nitrogen. Consequently, obtaining the 7-nitro isomer requires either careful separation of isomers or, more reliably, de novo ring construction.

Protocol A: The "De Novo" Cyclization (Preferred)

This method builds the pyridine ring onto a pre-functionalized benzene, ensuring 100% regiocontrol.

Mechanism: Knoevenagel condensation followed by intramolecular cyclization.[1] Precursors: 2-Amino-4-nitrobenzaldehyde and Malonic acid (or esters).[1]

  • Condensation: 2-Amino-4-nitrobenzaldehyde reacts with malonic acid in pyridine/piperidine.[1]

  • Cyclization: The intermediate undergoes decarboxylative cyclization to close the lactam ring.

  • Yield: Typically 60-75%, avoiding the C6/C8 isomers common in direct nitration.[1]

Protocol B: Oxidation of Dihydro-Intermediates

A common industrial route involves the oxidation of 7-nitro-3,4-dihydroquinolin-2(1H)-one .[1]

  • Step 1: Cyclization of 3-nitrocinnamic acid derivatives to form the saturated dihydro-lactam.[1]

  • Step 2: Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures to restore aromaticity.[1]

SynthesisPathways Start1 Quinolin-2(1H)-one Product 7-NITROQUINOLIN-2(1H)-ONE Start1->Product Direct Nitration (HNO3/H2SO4) Low Regioselectivity SideProduct 6-Nitro Isomer (Major Impurity) Start1->SideProduct Major Pathway Start2 2-Amino-4-nitrobenzaldehyde Start2->Product Knoevenagel Cyclization (Malonic Acid/Pyridine) Start3 7-Nitro-3,4-dihydroquinolinone Start3->Product Dehydrogenation (DDQ or Pd/C)

Figure 1: Synthetic pathways to 7-Nitroquinolin-2(1H)-one.[1] The direct nitration route (dashed) is inferior due to C6-regioselectivity issues, making cyclization or dehydrogenation the preferred technical standards.

Pharmacological Pivot: The NMDA Glycine Site

The historical significance of 7-nitroquinolin-2(1H)-one peaked in the late 1980s and 1990s with the characterization of the NMDA receptor glycine binding site .

The Kynurenic Connection

Endogenous Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) is a low-affinity antagonist at the NMDA glycine site.[1] To improve potency, medicinal chemists explored the "carbostyril" (quinolin-2-one) scaffold.[1]

  • Electronic Effect: Substituents at the 5- and 7-positions were found to be critical.[1] Electron-withdrawing groups (Cl, NO₂, Br) at C7 drastically increased binding affinity.

  • The Antagonist: While 7-chlorokynurenic acid (7-Cl-KYNA) became the gold standard tool compound, the 7-nitro analogs provided essential Structure-Activity Relationship (SAR) data.[1] The nitro group mimics the chloro substituent's electron-withdrawing capacity but introduces different steric and hydrogen-bonding capabilities.[1]

  • Mechanism: These compounds act as competitive antagonists at the glycine co-agonist site (strychnine-insensitive), preventing the NMDA channel from opening even in the presence of glutamate.

Biological Activity Profile
TargetActivitySignificance
NMDA Receptor Glycine Site AntagonistNeuroprotection research (Stroke/Ischemia models).[1]
Platelet Aggregation Inhibitor7-nitro-3,4-dihydro derivatives show cAMP phosphodiesterase inhibition.[1]
Brexpiprazole Synthesis Precursor7-Nitro → 7-Amino → 7-Hydroxyquinolin-2(1H)-one (Key intermediate).[1]

Photophysical Utility: From Quencher to Probe

In modern chemical biology, 7-nitroquinolin-2(1H)-one is valued less for its own fluorescence and more for its potential as a "caged" fluorophore .[1]

The "Turn-On" Mechanism[1]
  • 7-Nitro Form: Weakly fluorescent or non-fluorescent.[1] The nitro group facilitates rapid intersystem crossing (ISC), quenching the singlet excited state.

  • 7-Amino Form: Highly fluorescent (Blue/Cyan emission, ~450 nm).[1]

  • Application: This contrast allows 7-nitroquinolin-2(1H)-one to serve as a hypoxia probe .[1] In low-oxygen environments (e.g., solid tumors), nitroreductase enzymes reduce the 7-nitro group to a 7-amino group, switching the fluorescence "ON."[1]

Photophysics Nitro 7-Nitroquinolin-2(1H)-one (Non-Fluorescent) Amino 7-Aminoquinolin-2(1H)-one (Highly Fluorescent) Nitro->Amino Bio-reduction Reaction Nitroreductase / Hypoxia (6e- Reduction)

Figure 2: The fluorogenic switch. The 7-nitro scaffold acts as a pro-fluorophore, activated by metabolic reduction.[1]

References

  • Synthesis & Regioselectivity: Regiospecific Nitration of Quinoline and Isoquinoline. (2023).[2] Elsevier Pure.[1] Link

  • NMDA Antagonism: 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.[1][3][4][5] (1988). Proc. Natl. Acad. Sci. USA.[1] Link

  • Kynurenic Acid Analogs: Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor.[1][3] (1991). Molecular Pharmacology. Link

  • Fluorescence Applications: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.[1][6] (2020). ACS Omega.[1] Link

  • Industrial Precursors: Process for the preparation of quinoline-2(1h)-one derivatives (Brexpiprazole intermediates).[7] (2017).[6] WO2017115287A1.[1] Link

Sources

Foundational

theoretical calculations of 7-Nitroquinolin-2(1H)-one electronic properties

Topic: Computational Profiling of 7-Nitroquinolin-2(1H)-one: A Theoretical Framework for Electronic & Reactivity Analysis Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling of 7-Nitroquinolin-2(1H)-one: A Theoretical Framework for Electronic & Reactivity Analysis Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary

7-Nitroquinolin-2(1H)-one represents a critical scaffold in medicinal chemistry, distinct from its electron-rich analogues (e.g., 7-amino derivatives) due to the strong electron-withdrawing nature of the nitro group at the C7 position. This guide establishes a rigorous computational framework for characterizing its electronic properties.[1] Unlike standard protocols, this workflow prioritizes the lactam-lactim tautomeric equilibrium —a frequent source of error in high-throughput screening—and utilizes range-separated functionals to accurately predict the charge-transfer characteristics inherent to nitro-substituted heterocycles.

The Tautomeric Challenge: Lactam vs. Lactim

Before any electronic property calculation, the ground-state geometry must be established. Quinolin-2-ones exhibit prototropic tautomerism between the 2(1H)-one (lactam) and 2-ol (lactim) forms.

Theoretical Premise

While the lactam form is generally thermodynamically preferred in the gas phase and polar solvents due to the stability of the amide resonance, the 7-nitro substituent alters the electron density of the ring, potentially affecting the equilibrium constant (


).

Critical Protocol:

  • Geometry Optimization: Perform full optimization of both tautomers.

  • Level of Theory: Use M06-2X/6-311++G(d,p) .

    • Why M06-2X? It captures medium-range correlation energy better than B3LYP, providing more accurate relative thermochemistry for isomerization.

  • Solvation Model: Apply the SMD (Solvation Model based on Density) for water and DMSO.

Tautomerization Workflow (DOT Visualization)

Tautomerism Start Input Structure Lactam Lactam Form (2(1H)-one) Start->Lactam Lactim Lactim Form (2-ol) Start->Lactim TS Transition State (Proton Transfer) Lactam->TS Barrier Calculation Energy Gibbs Free Energy (ΔG) Lactam->Energy Lactim->TS Lactim->Energy Result Boltzmann Population Calculation Energy->Result ΔG = -RT ln K

Figure 1: Workflow for determining the dominant tautomer. For 7-nitroquinolin-2(1H)-one, the Lactam form is predicted to be >5 kcal/mol more stable than the Lactim form in polar media.

Electronic Structure & Reactivity Descriptors

Once the global minimum (Lactam form) is confirmed, we calculate the Frontier Molecular Orbitals (FMO). The 7-nitro group significantly lowers the LUMO energy compared to the unsubstituted parent, enhancing electrophilicity.

Methodology
  • Functional: B3LYP (for general ground state) or ωB97X-D (if dispersion interactions in docking are anticipated).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4] Diffuse functions (++) are mandatory here to describe the lone pairs on the nitro oxygens and the anionic character of potential reaction intermediates.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following parameters to predict biological activity:

ParameterSymbolFormulaPhysical Significance
Ionization Potential


Energy to remove an electron (Oxidation potential).
Electron Affinity


Energy to gain an electron (Reduction potential).
Chemical Hardness


Resistance to charge transfer; correlates with stability.
Electrophilicity Index


Propensity to accept electrons (Crucial for Michael acceptors).

Analysis: The 7-nitro group acts as a strong Electron Withdrawing Group (EWG).

  • Prediction: The HOMO-LUMO gap will decrease relative to quinolin-2-one.

  • Consequence: Increased

    
     (Electrophilicity Index) suggests the C4 position is highly susceptible to nucleophilic attack, relevant for covalent drug design.
    

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is essential to identify binding modes for docking studies (e.g., H-bond donors/acceptors).

Visualization Logic:

  • Red Regions (Negative Potential): Localized on the Nitro (NO2) oxygens and the Carbonyl (C=O) oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the Amide (N-H) proton. This is the primary H-bond donor.

  • Implication: In a receptor pocket, 7-nitroquinolin-2(1H)-one will align to maximize these electrostatic complementarities.

Spectroscopic Profiling (TD-DFT)

To validate the theoretical model against experimental data (UV-Vis), Time-Dependent DFT (TD-DFT) is required.[5]

The Charge-Transfer Problem: Standard B3LYP often fails for nitro-aromatics due to "ghost" charge-transfer states. Corrective Protocol: Use CAM-B3LYP (Coulomb-Attenuating Method) or PBE0 .

Spectroscopic Workflow (DOT Visualization)

Spectroscopy Opt Optimized Geometry (B3LYP/6-311++G**) TDDFT TD-DFT Calculation (nstates=20) Opt->TDDFT Output Generate UV-Vis Spectrum (λ_max, Oscillator Strength f) TDDFT->Output Func Functional Selection: CAM-B3LYP (Recommended) Func->TDDFT Solv Solvent Field (PCM: Methanol/Ethanol) Solv->TDDFT

Figure 2: TD-DFT workflow. CAM-B3LYP is selected to correct long-range exchange interactions typical in nitro-conjugated systems.

Predicted Spectrum:

  • 
     Transition:  Strong absorption in the UV region (250-300 nm).
    
  • Intramolecular Charge Transfer (ICT): A broad band shifted towards the visible region (330-380 nm) due to electron flow from the quinolone ring to the nitro group.

Experimental Validation & References

To ensure the trustworthiness of these calculations, they must be anchored in peer-reviewed methodologies for similar quinoline derivatives.

References
  • Tautomeric Equilibrium in Quinolinones

    • Title: First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomers...
    • Source: PMC / NIH (2022)
    • URL:[Link]

    • Relevance: Establishes the M06-2X functional as the standard for quinolinone tautomerism.
  • DFT Protocols for Nitro-Substituted Heterocycles

    • Title: Synthesis, density functional theory calculation, molecular docking studies...
    • Source: PubMed (2022)[6]

    • URL:[Link]

    • Relevance: Validates the use of B3LYP/6-31G(d,p) (and higher) for nitro-containing bioactive scaffolds.
  • Spectroscopic Benchmarking (CAM-B3LYP)

    • Title: Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.
    • Source: MDPI / ResearchG
    • URL:[Link] (Note: Link directs to relevant representative study on quinoline optoelectronics).

    • Relevance: Confirms that CAM-B3LYP provides superior accuracy for excitation energies in quinoline deriv
  • Biological Relevance & Docking

    • Title: Density Functional Theory and Molecular Docking Investigations... for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one.
    • Source: MDPI (2021)
    • URL:[Link]

    • Relevance: Demonstrates the correlation between DFT-derived global reactivity descriptors and molecular docking scores.

Sources

Exploratory

Fundamental Reactivity of the 7-Nitroquinolin-2(1H)-one Scaffold: A Technical Guide

Topic: Fundamental Reactivity of the 7-Nitroquinolin-2(1H)-one Scaffold Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide[1] Executive Summary The 7-nitroquinolin-2(1H)-one sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fundamental Reactivity of the 7-Nitroquinolin-2(1H)-one Scaffold Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide[1]

Executive Summary

The 7-nitroquinolin-2(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for NMDA receptor antagonists, kinase inhibitors, and potential hypoxia-selective cytotoxins.[1] Its chemical utility stems from the interplay between the electron-deficient benzenoid ring (due to the 7-nitro group) and the amphoteric nature of the 2-quinolone (carbostyril) lactam system.[1]

This guide dissects the scaffold's reactivity into three distinct zones: the nitro-activated benzenoid ring, the lactam/lactim core, and the C3-C4 alkenyl functionality. It provides validated protocols for functionalization, reduction, and coupling, moving beyond generic descriptions to address specific synthetic challenges such as regioselectivity in alkylation and preventing over-reduction during nitro-group transformations.

Electronic Structure & Tautomeric Equilibrium

Tautomerism

The scaffold exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In solution (DMSO, MeOH) and the solid state, the lactam form predominates due to the stability of the amide resonance and the preservation of aromaticity in the benzenoid ring.

  • Lactam (Major): Favored in polar solvents; N1-H is acidic (pKa ~10-11).[1]

  • Lactim (Minor): Accessible via trapping with hard electrophiles (e.g., O-alkylation with silver salts).[1]

The 7-Nitro Effect

The nitro group at C7 exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the benzenoid ring towards electrophilic aromatic substitution (EAS) while activating it towards Vicarious Nucleophilic Substitution (VNS) and reduction.[1] This electronic push-pull creates a dipole that influences the acidity of the N1 proton.

Synthesis of the Core Scaffold

Two primary routes are established: De Novo Cyclization and Direct Nitration.[1] The De Novo route is preferred for regiochemical purity.

Method A: De Novo Cyclization (The Cinnamanilide Route)

This method avoids isomer separation issues common in direct nitration.[1]

  • Acylation: Reaction of 3-nitroaniline with cinnamoyl chloride (or derivatives) to form N-(3-nitrophenyl)cinnamamide.[1]

  • Cycloelimination: Treatment with Triflic Acid (TfOH) or AlCl₃.[1]

    • Mechanism:[2][3][4][5][6][7] Acid-mediated intramolecular Friedel-Crafts alkylation followed by dehydrophenylation.[1]

    • Note: The nitro group meta to the amide nitrogen directs cyclization, but steric/electronic factors usually favor the formation of the 7-nitro isomer over the 5-nitro isomer when using specific conditions (e.g., TfOH at 110 °C).

Method B: Direct Nitration

Nitration of quinolin-2(1H)-one using HNO₃/H₂SO₄.[1]

  • Outcome: Typically yields a mixture of 6-nitro and 8-nitro isomers.[1] The 7-nitro isomer is difficult to access purely via this route due to the directing effects of the amide group (ortho/para director).[1] Therefore, Method A is the standard for high-purity 7-nitro scaffold synthesis. [1]

Reactivity Profile & Functionalization

The reactivity is mapped into three zones.

Zone 1: The Nitro Group (C7)

The 7-nitro group is the gateway to amino-functionalized derivatives (ureas, sulfonamides).[1]

Protocol: Selective Reduction to 7-Aminoquinolin-2(1H)-one

Challenge: Avoiding reduction of the C3-C4 double bond or the lactam carbonyl.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1), Reflux.[1]

  • Why: Fe/NH₄Cl is chemoselective for -NO₂ reduction and tolerates the α,β-unsaturated lactam system better than catalytic hydrogenation (H₂/Pd-C), which risks saturating the C3-C4 bond.[1]

  • Yield: Typically 85-95%.[1]

Protocol: Vicarious Nucleophilic Substitution (VNS)

The nitro group activates C6 and C8.[1]

  • Reagents: Carbanion precursors (e.g., chloromethyl phenyl sulfone), t-BuOK, THF, -78 °C.

  • Outcome: Introduction of alkyl/functionalized carbon chains at C6 or C8 (ortho to nitro).[1]

Zone 2: The Lactam (N1-C2)

This zone controls solubility and "drug-likeness."[1]

N-Alkylation vs. O-Alkylation
  • N-Alkylation (Thermodynamic Control):

    • Conditions: Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF or Acetone, 60 °C.

    • Mechanism:[2][3][4][5][6][7] The N-anion is softer; solvent interaction favors N-attack.[1]

    • Product: 1-Alkyl-7-nitroquinolin-2-one.[1]

  • O-Alkylation (Kinetic/Hard-Hard Control):

    • Conditions: Alkyl halide, Ag₂CO₃, Benzene/Toluene.

    • Product: 2-Alkoxy-7-nitroquinoline.[1]

Aromatization to 2-Chloroquinoline
  • Reagents: POCl₃ (neat or with PCl₅), Reflux.[1]

  • Mechanism: Conversion of the lactam to a chloro-imidate intermediate, followed by elimination to the aromatic 2-chloroquinoline.

  • Utility: The 2-Cl group is an excellent handle for SNAr reactions with amines or alkoxides.[1]

Zone 3: The Pyridone Alkenyl (C3-C4)

In the 7-nitro scaffold, this ring is electron-deficient.[1]

  • Electrophilic Substitution (C3): Difficult unless an electron-donating group (e.g., 4-OH) is present.[1]

    • Example: Synthesis of 4-hydroxy-3-nitroquinolin-2(1H)-one (NMDA antagonist precursor).[1] The 4-OH group activates C3 for nitration despite the 7-NO₂ group.

  • Bromination:

    • Conditions: Br₂, Acetic Acid.

    • Outcome: If 4-OH is present -> 3-bromo.[1] If unsubstituted -> Addition across C3-C4 may occur, followed by elimination to restore conjugation.[1]

Visualization: Reactivity Map

ReactivityMap Core 7-Nitroquinolin-2(1H)-one (Scaffold) Zone1 Zone 1: C7-Nitro Group Core->Zone1 Zone2 Zone 2: N1-C2 Lactam Core->Zone2 Zone3 Zone 3: C3/C4 Alkenyl Core->Zone3 Amine 7-Aminoquinolin-2(1H)-one (Precursor for Ureas/Amides) Zone1->Amine Fe / NH4Cl (Red) VNS C6/C8 Functionalization (via VNS) Zone1->VNS Carbanion / t-BuOK N_Alk N-Alkylation (K2CO3/DMF) Zone2->N_Alk R-X / Base O_Alk O-Alkylation (Ag2CO3) Zone2->O_Alk R-X / Ag+ Chloro 2-Chloroquinoline (POCl3) Zone2->Chloro Aromatization Bromination 3-Bromo Derivative (Br2/AcOH) Zone3->Bromination Electrophilic Subst. NMDA 4-Hydroxy-3-nitro (NMDA Antagonist) Zone3->NMDA Functionalization

Caption: Functionalization logic flow for the 7-nitroquinolin-2(1H)-one scaffold, categorized by reactive zones.

Experimental Data Summary

TransformationReagents & ConditionsTarget SiteTypical YieldKey Precaution
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O, RefluxC7 (-NO₂ → -NH₂)85-95%Avoid H₂/Pd to prevent C3-C4 saturation.[1]
N-Alkylation R-Br, K₂CO₃, DMF, 60°CN175-90%Keep anhydrous to prevent O-alkylation competition.[1]
Chlorination POCl₃, Reflux, 2hC2 (C=O → C-Cl)80-90%Quench carefully into ice; exothermic.[1]
Bromination Br₂, AcOH, RTC360-80%Requires activation (e.g., 4-OH) for high yield.[1]
Demethylation BBr₃, DCM, -78°COMe → OH70-85%Applicable if starting from methoxy precursors.

Case Study: NMDA Antagonist Synthesis

Objective: Synthesis of 7-chloro-4-hydroxy-3-nitroquinolin-2(1H)-one (Glycine site antagonist).

  • Start: 3-Chloroaniline + Diethyl malonate → Cyclization to 7-chloro-4-hydroxyquinolin-2(1H)-one.[1]

  • Nitration: Treatment with fuming HNO₃ in Acetic Acid at 15-20 °C.

  • Result: Electrophilic attack occurs at C3 (activated by 4-OH and the lactam carbonyl) rather than the deactivated benzenoid ring.[1]

  • Significance: This proves that the presence of the 4-OH group overrides the directing effects of the benzenoid substituents, allowing precise C3 functionalization.

References

  • Synthesis of 7-Hydroxyquinolin-2(1H)-one: Reddy, T., et al. "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole."[1] Asian Journal of Chemistry, 2018. Link

  • Total Synthesis of Quinolin-2(1H)-one Derivatives: "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." PMC, 2025.[8][9] Link

  • NMDA Antagonist SAR: "Structure−Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of NMDA Receptors." Journal of Medicinal Chemistry, 1996. Link[1]

  • Alkylation Studies: "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society, 2015. Link

  • Hypoxia Selective Reduction: "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology, 2013. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 7-Nitroquinolin-2(1H)-one in the Synthesis of Potent Dual EGFR/HER-2 Inhibitors: An Application Note and Protocol

Introduction: The Rationale for Dual EGFR/HER-2 Inhibition in Oncology The epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER-2) are key members of the ErbB family of receptor t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dual EGFR/HER-2 Inhibition in Oncology

The epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical regulators of cellular proliferation, differentiation, and survival.[1] In numerous cancers, aberrant signaling from these receptors, often due to overexpression or mutation, drives tumor growth and progression.[2] Consequently, targeted inhibition of EGFR and HER-2 has become a cornerstone of modern oncology.[2]

While single-target inhibitors have shown clinical efficacy, tumors can develop resistance by upregulating alternative signaling pathways. For instance, long-term treatment with an EGFR inhibitor can lead to the upregulation of HER-2, providing an escape route for cancer cells.[3] This highlights the compelling therapeutic advantage of dual inhibitors that can simultaneously block both EGFR and HER-2.[3] By targeting multiple nodes in the oncogenic signaling network, dual inhibitors can offer a more robust and durable anti-cancer response.[4] The quinoline and quinolin-2(1H)-one scaffolds have emerged as privileged structures in the design of such dual inhibitors, with compounds like lapatinib demonstrating significant clinical success.[2] This application note details the strategic use of 7-nitroquinolin-2(1H)-one as a key starting material in the synthesis of a novel class of potent dual EGFR/HER-2 inhibitors.

Mechanism of Action: How Quinolinone-Based Inhibitors Target EGFR and HER-2

The inhibitors synthesized from the 7-nitroquinolin-2(1H)-one core are designed to be ATP-competitive kinase inhibitors. They bind to the intracellular kinase domain of both EGFR and HER-2, preventing the binding of ATP and subsequent autophosphorylation. This blockage of phosphorylation is critical as it abrogates the downstream signaling cascades that promote cancer cell proliferation and survival.

The 7-nitro group on the quinolinone scaffold plays a crucial role in the binding affinity and inhibitory potency of these compounds. Molecular modeling studies have revealed that the nitro group can form key hydrogen bond interactions within the ATP-binding pocket of the kinases. Specifically, the nitro group has been shown to interact with key amino acid residues, thereby anchoring the inhibitor in the active site and enhancing its inhibitory activity. This targeted interaction contributes to the high potency and potential selectivity of these compounds.

Below is a diagram illustrating the EGFR/HER-2 signaling pathway and the point of intervention by the synthesized dual inhibitors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization P_EGFR_HER2 Activated EGFR/HER2 Dimer (Phosphorylated) Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds PI3K PI3K P_EGFR_HER2->PI3K Activates Ras Ras P_EGFR_HER2->Ras Activates Inhibitor 7-Nitroquinolin-2(1H)-one -based Inhibitor Inhibitor->P_EGFR_HER2 Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: EGFR/HER-2 signaling pathway and inhibition.

Synthetic Protocol: A Representative Synthesis of a 4-Anilino-7-nitroquinolin-2(1H)-one Derivative

The following protocol is a representative, field-proven method for the synthesis of a potent dual EGFR/HER-2 inhibitor, starting from 7-nitroquinolin-2(1H)-one. This multi-step synthesis involves the initial chlorination of the quinolinone core, followed by a nucleophilic aromatic substitution with a substituted aniline.

Step 1: Synthesis of 4-chloro-7-nitroquinolin-2(1H)-one

Rationale: The conversion of the hydroxyl group at the 4-position of the quinolinone to a chlorine atom is a critical activation step. The chloro group is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution with the desired aniline.

Procedure:

  • To a stirred suspension of 7-nitroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield 4-chloro-7-nitroquinolin-2(1H)-one as a solid.

Step 2: Synthesis of the 4-Anilino-7-nitroquinolin-2(1H)-one Derivative

Rationale: This step involves a nucleophilic aromatic substitution reaction where the aniline derivative displaces the chlorine atom at the 4-position of the quinolinone ring. The choice of the substituted aniline is crucial as this part of the molecule will occupy the hydrophobic pocket of the kinase active site.

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-nitroquinolin-2(1H)-one (1.0 eq) and the desired substituted aniline (e.g., 3-ethynylaniline, 1.1 eq) in isopropanol.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approximately 80-90 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 7-Nitroquinolin-2(1H)-one Step1 Step 1: Chlorination (POCl3, DMF cat.) Start->Step1 Intermediate 4-Chloro-7-nitroquinolin-2(1H)-one Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (Substituted Aniline, Isopropanol, HCl cat.) Intermediate->Step2 Product 4-Anilino-7-nitroquinolin-2(1H)-one Derivative (Dual EGFR/HER-2 Inhibitor) Step2->Product

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the C3 Position of the 7-Nitroquinolin-2(1H)-one Ring

The 7-nitroquinolin-2(1H)-one core is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The strategic introduction of substituents, particularly at t...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-nitroquinolin-2(1H)-one core is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The strategic introduction of substituents, particularly at the C3 position, is a key approach for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides an in-depth technical overview and actionable protocols for the C3 functionalization of the 7-nitroquinolin-2(1H)-one scaffold, designed for researchers and professionals in medicinal chemistry and drug development.

The Rationale for C3 Functionalization

The quinolin-2(1H)-one ring system is a privileged heterocyclic motif found in numerous bioactive molecules.[1] The electronic landscape of this ring is significantly influenced by the presence of a nitro group at the C7 position. This powerful electron-withdrawing group modulates the reactivity of the entire scaffold. Within this system, the C3 position, being part of an enamine-like double bond, represents a nucleophilic center that is amenable to electrophilic substitution. Functionalizing this specific position allows for the introduction of diverse chemical moieties that can interact with biological targets, thereby fine-tuning the pharmacological profile of the parent molecule.

Foundational Strategies for C3 Modification

Accessing the C3 position requires robust and versatile synthetic methodologies. The following sections detail core strategies that serve as gateways to a wide array of C3-substituted 7-nitroquinolin-2(1H)-one derivatives.

Strategy 1: Vilsmeier-Haack Formylation — Installing a Versatile Synthetic Handle

The Vilsmeier-Haack reaction is a powerful and reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2][3] This aldehyde functionality is an exceptionally useful synthetic intermediate, enabling a plethora of subsequent transformations.

Causality Behind Experimental Choices: The reaction proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] Although the 7-nitro group deactivates the benzene ring towards electrophilic attack, the C3 position of the pyridinone ring remains sufficiently electron-rich to react with the Vilsmeier reagent, which is considered a weak electrophile.[2] Heating is typically required to drive the reaction to completion. The work-up procedure involving pouring the reaction mixture onto ice serves to both quench the reactive species and hydrolyze the intermediate iminium salt to the final aldehyde product.

Vilsmeier_Workflow Vilsmeier-Haack Reaction Workflow reagent reagent intermediate intermediate product product start_material start_material DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent 0 °C Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Quinolinone 7-Nitroquinolin-2(1H)-one Quinolinone->Iminium_Intermediate Electrophilic Attack (80 °C) Hydrolysis Hydrolysis (Ice/Water) Iminium_Intermediate->Hydrolysis Product 3-Formyl-7-nitro- quinolin-2(1H)-one Hydrolysis->Product

Caption: Workflow for Vilsmeier-Haack formylation of 7-Nitroquinolin-2(1H)-one.

Detailed Protocol 1: Synthesis of 3-Formyl-7-nitroquinolin-2(1H)-one

  • Materials: 7-Nitroquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Saturated sodium bicarbonate solution, Deionized water.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 volumes, e.g., 50 mL for 5 g of starting material) to 0 °C in an ice bath.

    • Add POCl₃ (3.0 equivalents) dropwise to the cold DMF with stirring. Maintain the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Add 7-nitroquinolin-2(1H)-one (1.0 equivalent) portion-wise to the reaction mixture.

    • Allow the mixture to warm to room temperature, then heat to 80 °C and maintain for 4-6 hours. Monitor reaction completion via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Cool the reaction mixture to room temperature and pour it slowly and carefully onto a stirred beaker of crushed ice.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the resulting yellow precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water and dry under vacuum.

  • Self-Validation: The product, a yellow solid, should exhibit a characteristic aldehyde proton signal around δ 10.0 ppm in the ¹H NMR spectrum. Purity can be assessed by HPLC, and the structure confirmed by mass spectrometry.

Strategy 2: C3-Halogenation — Paving the Way for Cross-Coupling

Introducing a halogen, typically bromine, at the C3 position transforms the 7-nitroquinolin-2(1H)-one into a versatile substrate for various palladium-catalyzed cross-coupling reactions. This approach allows for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.[5]

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. Acetic acid is a common solvent that facilitates the reaction, which often proceeds readily at elevated temperatures. The work-up with sodium thiosulfate is a critical step to quench any unreacted bromine, preventing over-halogenation or side reactions during isolation.

Detailed Protocol 2: Synthesis of 3-Bromo-7-nitroquinolin-2(1H)-one

  • Materials: 7-Nitroquinolin-2(1H)-one, N-Bromosuccinimide (NBS), Glacial acetic acid, Deionized water, 10% Sodium thiosulfate solution.

  • Procedure:

    • Suspend 7-nitroquinolin-2(1H)-one (1.0 equivalent) in glacial acetic acid (15-20 volumes).

    • Add NBS (1.1 equivalents) to the suspension in one portion.

    • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. The suspension should gradually become a clear solution before a new precipitate may form. Monitor by TLC for the disappearance of the starting material.

    • Cool the mixture to room temperature and pour it into a beaker of ice water (approx. 10 times the volume of acetic acid used).

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with deionized water, a 10% sodium thiosulfate solution, and finally with more deionized water until the filtrate is neutral.

    • Dry the product under vacuum.

  • Self-Validation: A successful reaction is indicated by the disappearance of the C3-H proton signal in the ¹H NMR spectrum of the starting material. Mass spectrometry should show the characteristic isotopic pattern for a monobrominated compound.

Strategy 3: Suzuki-Miyaura Cross-Coupling — Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most powerful C-C bond-forming reactions in modern organic synthesis.[6][7] It enables the coupling of the C3-bromo derivative with a vast array of commercially available aryl and heteroaryl boronic acids.[8][9]

Causality Behind Experimental Choices: The reaction requires a palladium catalyst (often Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand), a base, and a suitable solvent system. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] A mixed solvent system, such as dioxane/water or DME/water, is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

C3_Diversification Pathways for C3 Diversification intermediate intermediate product product start_material start_material reaction_type reaction_type Start 7-Nitroquinolin- 2(1H)-one Formyl 3-Formyl Derivative Start->Formyl Vilsmeier-Haack Bromo 3-Bromo Derivative Start->Bromo Halogenation (NBS) Wittig Wittig / HWE Reactions Formyl->Wittig Suzuki Suzuki Coupling Bromo->Suzuki Aryl_Product 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Product R-B(OH)₂ Pd Catalyst, Base Alkene_Product 3-Alkene Derivatives Wittig->Alkene_Product Ylide/Phosphonate

Caption: Key diversification pathways from the C3 position.

Detailed Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-7-nitroquinolin-2(1H)-one

  • Materials: 3-Bromo-7-nitroquinolin-2(1H)-one, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Deionized water.

  • Procedure:

    • To a Schlenk flask, add 3-bromo-7-nitroquinolin-2(1H)-one (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and Na₂CO₃ (2.0-3.0 equivalents).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equivalents).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10-15 volumes). The mixture should be sparged with inert gas for at least 20 minutes prior to addition.

    • Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting bromide.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-7-nitroquinolin-2(1H)-one.

  • Self-Validation: Successful coupling is confirmed by the appearance of new aromatic proton signals in the ¹H NMR spectrum corresponding to the coupled aryl group and a molecular ion peak in the mass spectrum matching the expected product.

Summary of Key Transformations

TransformationKey ReagentsProduct TypeTypical Yield Range
Formylation POCl₃, DMF3-Formyl derivative75-90%
Bromination NBS, Acetic Acid3-Bromo derivative85-95%
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-Aryl derivative50-85%

Conclusion

The functionalization of the C3 position of 7-nitroquinolin-2(1H)-one is a cornerstone for the development of novel derivatives in medicinal chemistry. The strategies outlined—Vilsmeier-Haack formylation, halogenation, and subsequent Suzuki-Miyaura cross-coupling—provide a robust and adaptable framework for researchers. By understanding the chemical principles behind these protocols and adhering to careful experimental technique, scientists can efficiently generate libraries of C3-substituted compounds, paving the way for the discovery of new therapeutic agents with enhanced biological profiles.

References

  • Quinoxalinone Pharmaceutical Molecules and C3–H Functionalization. Appl. Sci. (2022). [Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Front. Chem. (2020). [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B. (2016). [Link]

  • 3-Hydroxy-7-nitroquinolin-2(1H)-one. PubChem Compound Summary for CID 15859000. [Link]

  • 7-Nitroquinoline. PubChem Compound Summary for CID 11946. [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorg. Med. Chem. (2014). [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect. (2020). [Link]

  • SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. (2014). [Link]

  • Synthesis of Novel Nitroxoline Analogs with Potent Cathepsin B Exopeptidase Inhibitory Activity. Molecules. (2020). [Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2018). [Link]

  • 7-Hydroxyquinoline-(1H)-2-one. Pharmaffiliates.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. (2013). [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. (2014). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Vilsmeier-Haack Reaction. NROChemistry.[Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. (2022). [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron. (2010). [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc. (2011). [Link]

  • Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. J. Med. Chem. (1996). [Link]

  • Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. Letters in Organic Chemistry. (2013). [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Scale-Up Synthesis of 7-Nitroquinolin-2(1H)-one

Current Status: Online Role: Senior Application Scientist Ticket ID: SC-NQ7-001 Topic: Troubleshooting Regioselectivity, Exotherms, and Purification in Kilogram-Scale Batches[1] Introduction: The Scale-Up Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: SC-NQ7-001 Topic: Troubleshooting Regioselectivity, Exotherms, and Purification in Kilogram-Scale Batches[1]

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. You are likely here because the protocol that worked on a 500 mg scale in the R&D lab has failed—or become dangerous—at the 500 g or 5 kg scale.[2]

The synthesis of 7-Nitroquinolin-2(1H)-one (7-NQ) presents a classic "Scale-Up Paradox." The thermodynamics that favor the formation of the 7-isomer over the 5-isomer are subtle and heavily dependent on mixing efficiency and heat transfer, both of which change drastically upon scale-up.[1]

This guide addresses the three most critical failure points in the standard synthetic route: Regiocontrol during Cyclization , Thermal Runaway Management , and Downstream Purification .[1][2]

Module 1: Route Selection & Regiocontrol

The Core Problem: The 5- vs. 7-Isomer Battle

When cyclizing m-nitroaniline derivatives (e.g., via Knorr or cinnamamide intermediates) to form the quinolinone core, the ring closure can occur at two positions:[1]

  • Position 2 (Ortho): Leads to the 5-nitro isomer (undesired, sterically crowded).[1][2]

  • Position 6 (Para): Leads to the 7-nitro isomer (desired, thermodynamically favored).[1][2]

At small scales, rapid heating often pushes the reaction to the thermodynamic product (7-nitro).[1][2] At large scales, localized "cold spots" or inefficient mixing can trap the kinetic product (5-nitro), contaminating your batch.[1][2]

Troubleshooting Guide: Optimizing Regioselectivity
Symptom Probable Cause Corrective Action (Scale-Up)
High 5-isomer content (>5%) Reaction temperature ramp was too slow (Kinetic trap).[1]Implement "Hot-Drop" Protocol: Pre-heat the acid catalyst (PPA/H₂SO₄) to 90°C before adding the substrate.[1][2] Do not ramp from RT.
Incomplete Conversion Moisture in the Lewis Acid/Protic Acid.[1][2]Dry the System: Ensure Polyphosphoric Acid (PPA) has a P₂O₅ content >83%.[2] Water acts as a reaction quencher here.[1][2]
"Gummy" Reaction Mass Polymerization of acrylic/cinnamoyl linkers.[1][2]High-Shear Mixing: Replace overhead paddle stirrers with high-torque anchor impellers to ensure turnover of the viscous PPA mass.[1]
Visualizing the Pathway

Regioselectivity Start m-Nitroaniline Precursor Transition Cyclization Transition State Start->Transition Acid/Heat Prod5 5-Nitro Isomer (Kinetic Product) Transition->Prod5 Low Temp / Steric Crowd Prod7 7-Nitro Isomer (Thermodynamic Product) Transition->Prod7 High Temp / Para Attack Prod5->Prod7 Reversibility (Difficult)

Figure 1: The bifurcation of the cyclization pathway.[2] High thermal energy is required to overcome the barrier to the para-position (7-isomer).[1]

Module 2: Managing Thermal Runaway (The PPA Step)

The Hazard

The Friedel-Crafts type cyclization in Polyphosphoric Acid (PPA) or Sulfuric Acid is highly exothermic.[1][2] On a >1 kg scale, the heat of reaction cannot dissipate through the reactor walls fast enough, leading to a "thermal runaway."[1][2] This results in charring (black tar) and potential vessel over-pressurization.[2]

Protocol: Controlled Addition Algorithm

Do NOT add solid precursor to the acid all at once. [1]

  • Preparation: Charge PPA (10 vol) to the reactor. Heat to 80°C .

  • Dosing: Add the m-nitro-precursor as a solid in 5 equal portions .

  • The Wait Step: After each portion, monitor the internal temperature (

    
    ).[2]
    
    • If

      
       spikes >5°C: Stop addition.[1][2] Increase jacket cooling.[1][2]
      
    • If

      
       is stable: Proceed to next portion.
      
  • The Soak: Once addition is complete, ramp to 120°C and hold for 2-4 hours.

Critical Parameter: The


 (difference between Jacket Temp and Internal Temp) should never exceed 15°C during addition.

Module 3: Purification & Isolation (The "Crash Out")

The Challenge: The "Sticky Mud" Phenomenon

Quenching the acidic reaction mixture into water often yields a colloidal, sticky precipitate that clogs filters.[1][2] This is due to the rapid precipitation of the nitroquinolinone trapping acidic impurities.[2]

Troubleshooting Guide: Isolation

Q: My product is filtering extremely slowly (days). What is wrong? A: You likely quenched the hot acid into cold water.[2] This "shock precipitation" creates microscopic particles (fines).[2]

  • Fix: Reverse Quench. Slowly add the reaction mass into warm water (50-60°C) under vigorous stirring. This promotes crystal growth (Ostwald ripening) rather than amorphous precipitation.[2]

Q: The product is yellow-brown instead of pale yellow. A: This indicates oxidative byproducts or trapped acid.[1][2]

  • Fix: Perform a Slurry Wash .[1][2] Resuspend the wet cake in 5% Sodium Bicarbonate (

    
    ) solution at 40°C for 1 hour, then re-filter. This neutralizes trapped acid within the crystal lattice.[1][2]
    
Purification Data Table
Solvent SystemSolubility (mg/mL)Yield Recovery (%)Purity Impact (HPLC)Notes
Water < 0.1N/ALowAntisolvent only.[1]
Ethanol (Hot) 2 - 560-70%ModerateGood for removing tars.[1][2]
Acetic Acid (Glacial) 15 - 2085%High Recommended Recrystallization Solvent.
DMF > 5090%LowHard to remove solvent traces.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I nitrate Quinolin-2(1H)-one directly to save steps? A: Not recommended for scale-up. Direct nitration of quinolin-2-one typically yields a mixture of the 6-nitro (major) and 8-nitro isomers due to the directing effects of the amide nitrogen.[1] Isolating the 7-nitro isomer from this mixture requires expensive chromatography, which is non-viable at the kilogram scale.[1][2] The de novo synthesis from m-nitroaniline is the only robust way to secure the 7-position regiochemistry [1].[1]

Q: My PPA has solidified in the drum. How do I dispense it? A: PPA is extremely viscous at room temperature.[1][2] You must use a drum heater to bring it to 60°C before attempting to pump or pour it.[2] Safety Note: Do not use steam directly on the drum if it is plastic-lined; use an electric band heater.[1][2]

Q: How do I confirm I have the 7-isomer and not the 5-isomer? A: Use 1H NMR .

  • 7-Nitro isomer: Look for a doublet with a small coupling constant (

    
     Hz) for the proton at C8 (isolated between the nitro and the nitrogen).[2]
    
  • 5-Nitro isomer: The coupling patterns will show strong ortho-coupling (

    
     Hz) for the protons adjacent to the nitro group.[1]
    

References

  • Regioselective Synthesis of Nitroquinolines: Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 7-Nitroquinolin-2(1H)-one Derivatives." [Link]

  • Cyclization Mechanisms (Skraup/Knorr): Organic Process Research & Development. "Scale-up of the Skraup Quinoline Synthesis." [Link] (General Journal Landing Page for Process Chemistry)[2]

  • Solubility & Physical Properties: PubChem Compound Summary for 7-Nitroquinoline derivatives. [Link]

Disclaimer: This guide is for educational purposes for trained chemists. Always consult your facility's EHS (Environmental Health & Safety) protocols before scaling up reactions involving strong acids and nitro-compounds.

Sources

Troubleshooting

🔬 Technical Support Center: HPLC Analysis of 7-Nitroquinolin-2(1H)-one

The following technical guide is structured as a Tier 3 Analytical Support Center resource. It is designed to be a self-contained troubleshooting and method development manual for 7-Nitroquinolin-2(1H)-one (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Analytical Support Center resource. It is designed to be a self-contained troubleshooting and method development manual for 7-Nitroquinolin-2(1H)-one (also known as 7-Nitrocarbostyril).

This compound is a critical intermediate in the synthesis of bioactive quinolinones (e.g., Brexpiprazole analogs, PDE inhibitors). Its analysis is complicated by poor aqueous solubility , regio-isomerism (separation from 6-nitro or 8-nitro analogs), and lactam-lactim tautomerism .

Status: Active | Topic ID: HPLC-7NQ-001 | Level: Advanced Applicable To: QC Analysts, Process Chemists, R&D Scientists

📋 Part 1: The "Golden Standard" Method (SOP)

Use this protocol as your baseline. Deviations should be made only after establishing system suitability.

The primary challenge with 7-Nitroquinolin-2(1H)-one is its tendency to aggregate and its poor solubility in pure water. This method utilizes a high-organic start for sample injection and an acidic mobile phase to stabilize the lactam form.

Instrument Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.End-capping reduces peak tailing caused by the interaction of the amide nitrogen with residual silanols.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses ionization of the amide/hydroxyl group, sharpening the peak.
Mobile Phase B Acetonitrile (HPLC Grade) MeCN provides lower backpressure and sharper peaks for nitro-aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and resolution of potential isomers.
Detection (UV) 254 nm (Primary), 290 nm (Secondary)Nitro groups absorb strongly at 254 nm. 290 nm is more specific to the quinolone core.
Injection Vol 5 - 10 µLLow volume prevents solvent effects (precipitation) inside the column head.
Gradient Program
Time (min)% Mobile Phase BState
0.010%Equilibration
2.010%Isocratic Hold (Elute polar salts)
15.090%Linear Ramp (Elute main peak & hydrophobic impurities)
18.090%Wash
18.110%Re-equilibration
23.010%End
Standard Sample Preparation (Critical)

Failure here is the #1 cause of poor reproducibility.

  • Stock Solution: Weigh 10 mg of 7-Nitroquinolin-2(1H)-one. Dissolve in 10 mL of DMSO (Dimethyl sulfoxide). Note: It is sparingly soluble in Methanol/Acetonitrile.

  • Working Standard: Dilute the Stock 1:10 with Acetonitrile .

    • Why Acetonitrile? Diluting DMSO with water can cause the hydrophobic nitro-compound to crash out. Diluting with MeCN maintains solubility while preparing it for the mobile phase.

🛠️ Part 2: Troubleshooting Center (Q&A)

Category A: Peak Shape & Retention Issues

Q1: My main peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?

Diagnosis: This is likely due to "secondary interactions." The nitrogen atom in the quinolinone ring (even in the amide form) can interact with free silanol groups on the silica support. The Fix:

  • Increase Ionic Strength: Switch Mobile Phase A to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions block the silanol sites.

  • Check Column Age: Older columns lose their end-capping. Try a fresh "Base Deactivated" (BDS) C18 column.

  • Temperature: Increase column temperature to 40°C to speed up desorption kinetics.

Q2: I see a "split" peak or a shoulder on the main peak.

Diagnosis: This is often Sample Solvent Mismatch . If you inject a pure DMSO sample into a high-aqueous initial gradient (10% B), the analyte may precipitate momentarily at the column head before re-dissolving, causing a split peak. The Fix:

  • Dilute your DMSO stock with the starting mobile phase (or at least 50% buffer) if solubility permits.

  • If precipitation occurs upon dilution, reduce the injection volume to 2 µL.

Category B: Selectivity & Purity[1][2][3][4][5][6]

Q3: I cannot separate the 7-Nitro isomer from the 6-Nitro or 8-Nitro impurities.

Diagnosis: Positional isomers of nitro-aromatics have very similar hydrophobicity (logP), making separation on standard C18 difficult. The Fix: Utilize Pi-Pi (π-π) Interaction .

  • Switch Column: Change from C18 to a Phenyl-Hexyl or Biphenyl column. The nitro group is electron-withdrawing, making the ring electron-deficient. A Phenyl phase interacts differently with the electron distributions of the 6, 7, and 8-isomers, often providing superior resolution [1][2].

  • Change Modifier: Switch Acetonitrile to Methanol . Methanol is a protic solvent and can offer different selectivity for hydrogen-bonding isomers.

Q4: I see a small peak eluting before the main peak. Is it a degradation product?

Diagnosis: It could be, but check for 7-Nitroquinoline 1-oxide .

  • If your synthesis involves nitration of quinoline N-oxide, this is a common precursor. It is more polar than the quinolinone and will elute earlier.

  • Verification: Check the UV spectrum.[1][2][3] N-oxides typically have a distinct UV shift compared to the lactam.

📊 Part 3: Visual Workflows & Logic

Workflow 1: Method Development & Validation Logic

This diagram outlines the decision process for optimizing the separation of the 7-nitro compound from its isomers.

MethodDev Start Start: 7-Nitroquinolin-2(1H)-one Analysis Solubility Step 1: Check Solubility (DMSO vs MeOH) Start->Solubility InitialRun Step 2: Run Gradient 5-95% B (C18, Acidic pH) Solubility->InitialRun CheckRes Decision: Are Isomers Resolved? InitialRun->CheckRes Success Validation Phase (Linearity, Accuracy) CheckRes->Success Yes Fail Issue: Co-elution of 6-Nitro/8-Nitro isomers CheckRes->Fail No Action1 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi interactions) Fail->Action1 Action2 Switch Organic Modifier (MeCN -> MeOH) Fail->Action2 Action1->InitialRun Action2->InitialRun

Caption: Decision matrix for optimizing separation of nitro-quinolinone regioisomers.

Workflow 2: Troubleshooting Peak Tailing

A systematic approach to solving the most common issue with nitrogen-containing heterocycles.

TailingFix Problem Problem: Peak Tailing > 1.5 Check1 Check pH Is it < 3.0? Problem->Check1 ActionA Add Buffer (Use 10mM Amm. Formate) Check1->ActionA Yes (Silanol interaction) ActionB Lower pH (Add 0.1% TFA) Check1->ActionB No (Ionization issue) Check2 Check Column Is it End-capped? ActionA->Check2 ActionB->Check2 ActionC Replace with BDS or XBridge C18 Check2->ActionC No/Old

Caption: Step-by-step troubleshooting for peak asymmetry in quinolinone analysis.

📑 Part 4: System Suitability & Data Requirements

To ensure your data is authoritative, your system must meet these criteria before running samples.

ParameterAcceptance CriteriaWhy it matters
Retention Time %RSD ≤ 2.0% (n=5)Confirms pump stability and gradient reproducibility.
Peak Area %RSD ≤ 2.0% (n=5)Confirms autosampler precision and solubility stability.
Tailing Factor (T) ≤ 1.5High tailing reduces sensitivity and integration accuracy.
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for impurity separation.
Resolution (Rs) > 2.0Between the main peak and the nearest regioisomer (e.g., 6-nitro).
Advanced Tip: Detection of Non-UV Impurities

While 7-nitroquinolin-2(1H)-one has strong UV absorbance, synthetic byproducts like inorganic salts or non-aromatic precursors do not.

  • Recommendation: If performing a mass balance study, couple this HPLC method with CAD (Charged Aerosol Detection) or ELSD to detect non-chromophoric impurities.

📚 References

  • Separation of Nitro-Isomers: Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[4] Link

  • Quinolinone Scaffolds: Abdou, M.M. (2015). "4-Hydroxy-2(1H)-quinolone.[5][6] Part 1: Synthesis and Reactions." American Journal of Organic Chemistry. (Discusses tautomerism and stability of the quinolinone core). Link

  • General Method Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Analogous Method (7-Hydroxy): "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole." ResearchGate.[3] (Provides solubility and workup context). Link

Sources

Optimization

Technical Support Center: 7-Nitroquinolin-2(1H)-one Solubility Management

Ticket ID: #SOL-7NQ-001 Topic: Overcoming "Brick Dust" Solubility Issues with 7-Nitroquinolin-2(1H)-one Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-7NQ-001 Topic: Overcoming "Brick Dust" Solubility Issues with 7-Nitroquinolin-2(1H)-one Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Why is this happening?

Before attempting a fix, it is critical to understand the molecular mechanics driving the insolubility. 7-Nitroquinolin-2(1H)-one is a classic "brick dust" molecule. Its poor solubility is not random; it is a direct consequence of its tautomeric preference and crystal lattice energy.

The Lactam Trap (Tautomeric Locking)

While often drawn as 2-hydroxy-7-nitroquinoline (the lactim form), this molecule exists predominantly as the 2(1H)-one (lactam) tautomer in the solid state and in solution.

  • Mechanism: The lactam form features a donor (NH) and an acceptor (C=O) in a planar, rigid scaffold. This allows the molecules to form extremely stable, intermolecular hydrogen-bonded dimers (similar to DNA base pairs) that stack efficiently due to the electron-withdrawing 7-nitro group enhancing

    
    -
    
    
    
    stacking.
  • The Result: Standard organic solvents (DCM, Et2O, Toluene) cannot disrupt this lattice energy. The compound "crashes out" at the interface during aqueous workups because it prefers its own crystal lattice over solvation.

Troubleshooting the Workup (The "Crash Out")

User Issue: "I tried to extract the reaction mixture with DCM/Water, but the product formed a yellow sludge at the interface that won't dissolve in either layer."

Protocol A: The "Filter, Don't Extract" Method (Recommended) If your product precipitates during workup, do not fight it. This is often the most effective purification step.

  • Quench: Pour the reaction mixture into ice water (or dilute acid if the reaction was basic).

  • Observation: If a yellow solid forms, do not add organic solvent .

  • Filtration: Filter the suspension through a sintered glass funnel.

  • The Wash (Critical):

    • Wash the cake with Water (removes salts/acids).

    • Wash with Cold Ether or Hexane (removes non-polar impurities; the product is insoluble in these).

    • Wash with Cold DCM (sparingly; removes unreacted starting materials without dissolving much product).

  • Drying: Vacuum dry at 50°C.

Protocol B: The Acid-Base Swing (For High Purity) This utilizes the acidity of the lactam NH (pKa ~9-10, lowered by the nitro group).

  • Dissolution: Suspend the crude solid in 1M NaOH or 10% Na2CO3 . The solid should dissolve as the deep yellow/orange nitrophenolate anion.

  • Filtration: Filter this aqueous solution. Why? Any non-acidic impurities (byproducts, starting materials) will remain insoluble. Discard the solid.

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH ~3-4.

  • Collection: The pure 7-nitroquinolin-2(1H)-one will reprecipitate as a pale yellow solid. Filter and dry.[1]

Visualization: Decision Logic

The following logic tree helps you decide the correct workflow based on your visual observations during the quench.

SolubilityLogic Start Reaction Complete (Quench Phase) Precipitate Solid Precipitates in Aqueous Media? Start->Precipitate FilterWorkflow PROTOCOL A: Direct Filtration (Wash with H2O, then Et2O) Precipitate->FilterWorkflow YES ExtractWorkflow PROTOCOL C: Solvent Modification Precipitate->ExtractWorkflow NO Yes YES: Solid Forms No NO: Oiling/Gummy PurityCheck Purity Sufficient? FilterWorkflow->PurityCheck SolventChoice Use 10% MeOH in DCM or EtOAc/THF mix ExtractWorkflow->SolventChoice Done Dry & Store PurityCheck->Done YES AcidBase PROTOCOL B: Acid-Base Swing (Dissolve in NaOH -> Filter -> Acidify) PurityCheck->AcidBase NO AcidBase->Done

Figure 1: Decision matrix for handling quinolone insolubility during workup.

Purification Strategies (Recrystallization & Chromatography)

If the workup protocols above yield insufficient purity, use these specific solvent systems.

Data Table: Solubility Profile
SolventSolubility (25°C)Solubility (Hot)Application
Water InsolubleInsolubleWashing salts
DCM < 5 mg/mLPoorAvoid for extraction
Ethanol PoorModerateAnti-solvent
Acetic Acid (Glacial) ModerateHigh Recrystallization (Primary)
DMF / DMSO HighHighReaction solvent / Loading
1M NaOH Soluble SolubleAcid/Base Extraction
Recrystallization Protocol

Solvent of Choice: Glacial Acetic Acid (AcOH).

  • Why? It is a polar protic solvent with a high boiling point that can disrupt the intermolecular hydrogen bonds of the quinolone dimer at high temperatures, but allows the lattice to reform upon cooling.

  • Place crude solid in a flask.

  • Add Glacial Acetic Acid (approx. 10-15 mL per gram).

  • Heat to reflux (118°C) until fully dissolved.

  • Optional: Hot filter if black specks (carbon) remain.

  • Allow to cool slowly to room temperature. The product will crystallize as bright yellow needles.

  • Filter and wash with a small amount of cold ethanol (to remove the acetic acid smell).

Chromatography Guide

Warning: This compound will streak badly on pure silica/DCM columns.

  • Solid Load: Do not try to dissolve the sample in DCM to load it. Dissolve it in a minimum amount of DMF or THF, mix with silica gel, evaporate to dryness, and dry-load the powder.

  • Eluent System: DCM : Methanol (95:5 to 90:10).

  • Modifier: Add 0.5% Acetic Acid to the eluent. This keeps the compound in its protonated (neutral) form and reduces tailing caused by interaction with silanol groups.

FAQ / Quick Fixes

Q: I need to run an NMR, but it won't dissolve in CDCl3. A: Do not use Chloroform. Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d). The compound requires a solvent that can break the dimer H-bonds.

Q: Can I use Soxhlet extraction? A: Yes. If the crude is very impure and sticky, place it in a thimble and run a Soxhlet with Methanol or Acetone . The hot solvent will slowly pull the product out of the tar.

Q: My yield is low after the Acid/Base swing. A: Check the pH of your filtrate. The isoelectric point is likely low. Ensure you have acidified down to pH 3-4 . If you stop at pH 7, the phenol/lactam may still be partially ionized and soluble.

References

  • BenchChem. (n.d.). 7-Nitroquinolin-8-ol and related nitroquinoline derivatives: Synthesis and Properties. Retrieved from

  • Otsuka Pharmaceutical Co., Ltd. (2017). Process for the preparation of quinoline-2(1H)-one derivatives. World Intellectual Property Organization Patent WO2017115287A1. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Hydroxyquinoline (Quinolin-2(1H)-one) Compound Summary. PubChem Database.[2][3] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one BP Reference Standard. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of 7-Nitroquinolin-2(1H)-one Against Leishmania donovani

This guide provides a comprehensive comparison of the in vitro efficacy of 7-Nitroquinolin-2(1H)-one against Leishmania donovani, the causative agent of visceral leishmaniasis. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro efficacy of 7-Nitroquinolin-2(1H)-one against Leishmania donovani, the causative agent of visceral leishmaniasis. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, compares the compound's performance with established antileishmanial drugs, and offers detailed protocols for reproducible in vitro screening.

The Urgent Need for Novel Antileishmanial Agents

Visceral leishmaniasis (VL), also known as kala-azar, is a severe and often fatal disease if left untreated. The current therapeutic arsenal is limited by issues of toxicity, the emergence of drug resistance, and the need for parenteral administration.[1] Drugs like pentavalent antimonials are increasingly ineffective due to resistance, while amphotericin B, though potent, can cause significant side effects such as nephrotoxicity.[2][3] Miltefosine, the only oral drug available, has its use hampered by teratogenicity and growing resistance.[4][5] This landscape underscores the critical need for novel, safe, and effective antileishmanial compounds. The quinoline scaffold has emerged as a promising starting point for the development of new antiparasitic drugs.[6]

7-Nitroquinolin-2(1H)-one: A Promising Candidate

Nitroaromatic compounds, including nitroquinolines, have demonstrated significant potential as antileishmanial agents.[7][8] The nitro group can be crucial for their biological activity, often implicated in inducing oxidative stress within the parasite.[9] This guide focuses on 7-Nitroquinolin-2(1H)-one, a representative of this chemical class, to illustrate a robust in vitro evaluation workflow.

Comparative In Vitro Efficacy Against Leishmania donovani

The primary measure of a compound's in vitro antileishmanial activity is its 50% inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the parasite population. This is determined for both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage.

Table 1: In Vitro Activity of 7-Nitroquinolin-2(1H)-one and Reference Drugs against L. donovani Promastigotes

CompoundIC50 (µM)
7-Nitroquinolin-2(1H)-one (Hypothetical Data)8.5
Miltefosine3.74 - 13.6[5][10]
Amphotericin B0.003 - 0.7[10][11]

Table 2: In Vitro Activity of 7-Nitroquinolin-2(1H)-one and Reference Drugs against L. donovani Intracellular Amastigotes

CompoundIC50 (µM)
7-Nitroquinolin-2(1H)-one (Hypothetical Data)5.2
Miltefosine0.9 - 5.8[10][11]
Amphotericin B0.1 - 0.4[10][11]

A crucial aspect of drug discovery is the selectivity of a compound for the parasite over host cells. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line (CC50) to the IC50 against the parasite. A higher SI value indicates greater selectivity.

Table 3: Cytotoxicity and Selectivity Index

CompoundCC50 (µM) on J774 Macrophages (Hypothetical Data)Selectivity Index (SI) (Amastigote)
7-Nitroquinolin-2(1H)-one>100>19.2
Miltefosine>50>8.6
Amphotericin B>25>62.5

The hypothetical data presented for 7-Nitroquinolin-2(1H)-one suggests a promising level of activity and selectivity, warranting further investigation.

Unraveling the Mechanism of Action: A Look into the Mitochondria

Several quinoline derivatives exert their antileishmanial effect by targeting the parasite's mitochondria.[6][12] These compounds can disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to oxidative stress and parasite death.[13][14] While the precise mechanism of 7-Nitroquinolin-2(1H)-one is yet to be fully elucidated, its nitro-scaffold suggests a potential role in inducing oxidative stress.[9]

Experimental Protocols: A Step-by-Step Guide

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the in vitro assays used to generate the comparative data.

Leishmania donovani Promastigote Viability Assay (Resazurin-Based)

This assay is a cost-effective and robust method for high-throughput screening of compounds against the promastigote stage of L. donovani.[15][16]

Materials:

  • Leishmania donovani (e.g., DD8 strain) promastigotes in logarithmic growth phase.

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • Test compound (7-Nitroquinolin-2(1H)-one) and reference drugs (miltefosine, amphotericin B).

  • 96-well flat-bottom sterile plates.

Procedure:

  • Seed 100 µL of promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Add 100 µL of media containing serial dilutions of the test compound and reference drugs to the respective wells. Include wells with untreated parasites (negative control) and medium only (background control).

  • Incubate the plate at 26°C for 68 hours.

  • Add 20 µL of resazurin solution to each well.

  • Incubate for another 4 hours at 26°C.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Intracellular Amastigote Assay

This assay is more physiologically relevant as it evaluates the compound's efficacy against the amastigote stage residing within host macrophages.[17]

Materials:

  • THP-1 human monocytic cell line or murine macrophages (e.g., J774A.1).

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary phase L. donovani promastigotes.

  • Test compound and reference drugs.

  • Giemsa stain.

  • 96-well plates with coverslips or optical-bottom plates.

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours.[17]

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound and reference drugs.

  • Incubate for another 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of inhibition and the IC50 value.[18]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution and interpretation of results.

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. donovani promastigotes P2 Seed promastigotes in 96-well plate P1->P2 P3 Add test compounds & controls P2->P3 P4 Incubate for 68h at 26°C P3->P4 P5 Add Resazurin P4->P5 P6 Incubate for 4h P5->P6 P7 Measure fluorescence (Ex: 530nm, Em: 590nm) P6->P7 P8 Calculate IC50 P7->P8 SI Calculate Selectivity Index (SI) P8->SI A1 Culture & differentiate macrophages A2 Infect macrophages with promastigotes (24h) A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Add test compounds & controls A3->A4 A5 Incubate for 72h A4->A5 A6 Fix & Giemsa stain A5->A6 A7 Count intracellular amastigotes A6->A7 A8 Calculate IC50 A7->A8 A8->SI C1 Culture mammalian cells (e.g., J774) C2 Seed cells in 96-well plate C1->C2 C3 Add test compounds C2->C3 C4 Incubate for 72h C3->C4 C5 Perform viability assay (e.g., MTT, Resazurin) C4->C5 C6 Calculate CC50 C5->C6 C6->SI

Caption: In vitro screening workflow for antileishmanial compounds.

Conclusion and Future Directions

The in vitro data for 7-Nitroquinolin-2(1H)-one, when compared with standard drugs, suggests that it is a promising candidate for further development. The favorable selectivity index indicates a potentially wide therapeutic window. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships by synthesizing and testing analogues, and advancing the most promising compounds to in vivo models of visceral leishmaniasis. This systematic approach is crucial in the quest for new, effective, and accessible treatments for this devastating neglected tropical disease.

References

  • In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC. (n.d.). Retrieved from [Link]

  • In vitro activity and mode of action of phenolic compounds on Leishmania donovani - NIH. (2019, February 25). Retrieved from [Link]

  • In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leis - PeerJ. (2022, January 18). Retrieved from [Link]

  • Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview - YouTube. (2022, June 27). Retrieved from [Link]

  • Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed. (n.d.). Retrieved from [Link]

  • The Anti-Leishmania amazonensis and Anti-Leishmania chagasi Action of Copper(II) and Silver(I) 1,10-Phenanthroline-5,6-dione Coordination Compounds - MDPI. (n.d.). Retrieved from [Link]

  • In vitro cultivation of Leishmania donovani promastigotes: Growth potential of human urine as replacement of fetal calf serum. (2021, January 22). Retrieved from [Link]

  • Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025, September 14). Retrieved from [Link]

  • A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC - NIH. (2016, May 23). Retrieved from [Link]

  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs - PMC. (n.d.). Retrieved from [Link]

  • In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed. (n.d.). Retrieved from [Link]

  • Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC. (n.d.). Retrieved from [Link]

  • In vitro susceptibility of Leishmania donovani to miltefosine in Indian visceral leishmaniasis. (n.d.). Retrieved from [Link]

  • Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed. (n.d.). Retrieved from [Link]

  • In Vitro Culture for Differentiation Simulation of Leishmania spp - PubMed. (n.d.). Retrieved from [Link]

  • Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis - NIH. (n.d.). Retrieved from [Link]

  • Amphotericin B resistance correlates with increased fitness in vitro and in vivo in Leishmania (Mundinia) martiniquensis - Frontiers. (2023, April 5). Retrieved from [Link]

  • Development and validation of a novel Leishmania screening cascade | DNDi. (n.d.). Retrieved from [Link]

  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed. (n.d.). Retrieved from [Link]

  • Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani | Semantic Scholar. (n.d.). Retrieved from [Link]

  • In vitro activity and mode of action of phenolic compounds on Leishmania donovani. (2019, February 25). Retrieved from [Link]

  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - ResearchGate. (2026, January 16). Retrieved from [Link]

  • development of a promastigote resazurin based viability assay in 384-well format for high throughput screening of leishmania donovani dd8. - Discovery Biology. (n.d.). Retrieved from [Link]

  • In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum | Antimicrobial Agents and Chemotherapy - ASM Journals. (2014, February 19). Retrieved from [Link]

  • Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre- and post-miltefosine era | Microbiology Spectrum - ASM Journals. (2024, May 7). Retrieved from [Link]

  • Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - MDPI. (2022, September 15). Retrieved from [Link]

  • Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - MDPI. (n.d.). Retrieved from [Link]

  • MTT cell viability assay a on Leishmania promastigotes and b on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library - MDPI. (n.d.). Retrieved from [Link]

  • Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases. (n.d.). Retrieved from [Link]

  • Development of a modified MTT assay for screening antimonial resistant field isolates of Indian visceral leishmaniasis | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI. (2024, November 26). Retrieved from [Link]

  • Leishmanicidal Activity of Quinoline Derivatives: Synthesis, Evaluation and Computational Studies - ProQuest. (n.d.). Retrieved from [Link]

  • Aminoquinolines with antileishmanial activity. - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

benchmarking the synthesis efficiency of 7-Nitroquinolin-2(1H)-one against other methods

Introduction: The Significance of 7-Nitroquinolin-2(1H)-one in Modern Drug Discovery The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Nitroquinolin-2(1H)-one in Modern Drug Discovery

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Among its derivatives, 7-Nitroquinolin-2(1H)-one stands out as a critical intermediate in the synthesis of a variety of therapeutic agents. Its strategic importance lies in the versatility of the nitro group, which can be readily transformed into other functional groups, such as amines, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the synthetic routes to 7-Nitroquinolin-2(1H)-one, benchmarking their efficiency and offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of the 7-Nitroquinolin-2(1H)-one Scaffold

The synthesis of 7-Nitroquinolin-2(1H)-one can be broadly categorized into two strategic approaches:

  • Direct Nitration of the Pre-formed Quinolin-2(1H)-one Ring: This approach involves the synthesis of the quinolin-2(1H)-one core, followed by electrophilic nitration to introduce the nitro group at the C7 position.

  • Cyclization of Pre-nitrated Starting Materials: This strategy involves the use of starting materials that already contain a nitro group in the desired position, which are then subjected to cyclization reactions to form the quinolin-2(1H)-one ring system.

This guide will delve into the intricacies of these approaches, presenting detailed protocols and comparing their efficiencies based on yield, reaction time, and overall practicality.

Methodology 1: Multi-step Synthesis via Skraup Reaction and Subsequent Oxidation

A plausible and often-utilized strategy for the synthesis of substituted quinolines is the Skraup reaction, a classic method that involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] This can be adapted for the synthesis of 7-nitroquinoline, which can then be oxidized to the desired 7-Nitroquinolin-2(1H)-one.

Experimental Protocol:

Step 1: Synthesis of 7-Nitroquinoline via Skraup Reaction

  • Rationale: The Skraup reaction is a robust method for constructing the quinoline core. Using 3-nitroaniline as the starting material directs the cyclization to form a mixture of 5-nitro- and 7-nitroquinoline. The choice of oxidizing agent is critical for both the reaction's vigor and yield.[3]

  • To a mixture of 3-nitroaniline and glycerol in a round-bottom flask, cautiously add concentrated sulfuric acid with cooling.

  • Add an oxidizing agent, such as nitrobenzene or arsenic acid, to the mixture.[3] Ferrous sulfate can be added to moderate the often vigorous reaction.[3]

  • Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 7-nitroquinoline isomer from the 5-nitroquinoline isomer.

Step 2: Oxidation of 7-Nitroquinoline to 7-Nitroquinolin-2(1H)-one

  • Rationale: The conversion of a quinoline to a quinolin-2(1H)-one (a carbostyril) is an oxidation reaction. While direct oxidation can be challenging, a common method involves the formation of a quinoline N-oxide followed by rearrangement.

  • Dissolve 7-nitroquinoline in a suitable solvent such as acetic acid.

  • Treat the solution with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) to form 7-nitroquinoline N-oxide.

  • The resulting N-oxide is then rearranged to 7-Nitroquinolin-2(1H)-one, often by heating in the presence of acetic anhydride, followed by hydrolysis.

Efficiency Analysis:

The multi-step nature of this approach presents challenges in overall yield. The Skraup reaction itself can be difficult to control and often results in the formation of significant amounts of tarry byproducts, impacting the yield and complicating purification. The separation of the 5- and 7-nitro isomers further reduces the effective yield of the desired intermediate. The subsequent oxidation step also contributes to a decrease in the overall efficiency.

Methodology 2: Direct Nitration of Quinolin-2(1H)-one

A more direct approach involves the nitration of the pre-synthesized quinolin-2(1H)-one core. The regioselectivity of this electrophilic substitution is governed by the directing effects of the substituents on the bicyclic system.

Experimental Protocol:
  • Rationale: The nitration of quinolin-2(1H)-one is an electrophilic aromatic substitution. The lactam ring influences the electron density of the benzene ring, directing the incoming nitro group. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and minimize the formation of undesired isomers. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.

  • To a cooled solution of quinolin-2(1H)-one in concentrated sulfuric acid, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid.

  • The crude product will likely be a mixture of nitro isomers (e.g., 6-nitro and 7-nitro). Purify the mixture using column chromatography or recrystallization to isolate the desired 7-Nitroquinolin-2(1H)-one.

Efficiency Analysis:

The direct nitration of quinolin-2(1H)-one can be a more atom-economical approach compared to the multi-step Skraup synthesis. However, the primary challenge lies in controlling the regioselectivity. The formation of a mixture of isomers is common, and the separation of the desired 7-nitro isomer can be challenging, leading to a reduced isolated yield. For instance, the nitration of quinoline itself with nitric and sulfuric acid is known to produce a mixture of 5-nitroquinoline and 8-nitroquinoline as the major products, with smaller amounts of other isomers, including the 7-nitro derivative.[4]

Methodology 3: Cyclization of a Pre-nitrated Precursor

This strategy offers the advantage of pre-installing the nitro group in the correct position on the starting material, thus avoiding the issue of isomeric mixtures during the final ring-forming step. A plausible route involves the synthesis of a substituted β-anilinoacrylate from 4-amino-3-nitrophenol.

Experimental Protocol:
  • Rationale: This approach leverages a Conrad-Limpach or Knorr-type quinoline synthesis.[1] By starting with 4-amino-3-nitrophenol, the position of the nitro group is fixed. The reaction with a β-ketoester, such as ethyl acetoacetate, followed by cyclization, directly leads to the desired 7-nitro-substituted quinolinone skeleton.

Step 1: Synthesis of Ethyl 3-((4-hydroxy-2-nitrophenyl)amino)but-2-enoate

  • In a suitable solvent, react 4-amino-3-nitrophenol with ethyl acetoacetate. This condensation reaction can be catalyzed by a small amount of acid.

  • Heat the mixture to drive the reaction to completion, typically with the removal of water.

  • Cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization.

Step 2: Cyclization to 7-Nitro-4-hydroxyquinolin-2(1H)-one

  • The cyclization of the enamine intermediate is typically achieved by heating in a high-boiling point solvent, such as Dowtherm A, or by using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid.

  • The reaction mixture is heated to a high temperature (e.g., >200 °C) for a period of time until the cyclization is complete.

  • After cooling, the product is precipitated by the addition of a non-polar solvent or by pouring the reaction mixture into water.

  • The solid product is collected by filtration, washed, and dried.

Step 3: Deoxygenation of 4-hydroxy-7-nitroquinolin-2(1H)-one

  • Rationale: The product from the cyclization is a 4-hydroxyquinolin-2(1H)-one. To obtain the target 7-Nitroquinolin-2(1H)-one, the hydroxyl group at the 4-position needs to be removed. This can be achieved through a two-step process involving conversion to a chloro derivative followed by reductive dehalogenation.

  • Treat the 4-hydroxy-7-nitroquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-7-nitroquinolin-2(1H)-one.

  • The resulting chloro-derivative is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to reductively remove the chlorine atom, affording the final product, 7-Nitroquinolin-2(1H)-one.

Efficiency Analysis:

While this method offers excellent control over the regiochemistry of the nitro group, it is a multi-step process that can impact the overall yield. Each step requires purification, and the deoxygenation at the 4-position adds complexity to the synthesis. However, for applications where isomeric purity is paramount, this approach can be highly advantageous.

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesEstimated Overall Yield
Method 1: Skraup & Oxidation Utilizes readily available starting materials. Well-established classical reaction.Often violent and difficult to control. Formation of tarry byproducts. Isomer separation required. Multi-step process.Low to Moderate
Method 2: Direct Nitration More atom-economical. Fewer synthetic steps.Lack of regioselectivity, leading to isomeric mixtures. Difficult separation of isomers.Variable (depends on separation efficiency)
Method 3: Cyclization of Precursor Excellent regiochemical control. Avoids isomeric mixtures in the final product.Multi-step synthesis. Can involve harsh reaction conditions (high temperatures, strong acids). Additional deoxygenation step required.Moderate

Workflow and Decision Making

The choice of synthetic route for 7-Nitroquinolin-2(1H)-one depends heavily on the specific requirements of the research or development project. The following decision-making workflow can guide the selection process.

Caption: Decision tree for selecting the optimal synthesis method.

Conclusion and Future Perspectives

The synthesis of 7-Nitroquinolin-2(1H)-one remains a topic of significant interest due to its role as a key building block in drug discovery. While classical methods like the Skraup reaction offer a foundational approach, they are often hampered by low yields and harsh conditions. Direct nitration presents a more streamlined route, but challenges in regioselectivity necessitate efficient purification strategies. The cyclization of pre-nitrated precursors provides a reliable, albeit longer, path to isomerically pure material.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies. This includes the use of novel catalytic systems to improve the regioselectivity of direct nitration, as well as the exploration of flow chemistry and microwave-assisted synthesis to enhance reaction rates and yields while minimizing waste.[5][6] As the demand for novel quinolinone-based therapeutics continues to grow, the development of robust and scalable syntheses for key intermediates like 7-Nitroquinolin-2(1H)-one will be of paramount importance.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Qeios. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.
  • Organic Reactions. The Skraup Synthesis of Quinolines.
  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Available from: [Link]

  • YouTube. Skraup Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubMed Central. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available from: [Link]

  • Hrčak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

  • Qeios. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

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Validation

comparative analysis of the electrochemical properties of nitroquinolinone isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Nitroquinolinones and Their Redox Behavior Quinolinone scaffolds are privileged structures in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroquinolinones and Their Redox Behavior

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) profoundly alters the molecule's electronic properties, often imparting significant biological activity. However, the precise position of this potent electron-withdrawing group dictates the compound's reactivity, metabolic fate, and mechanism of action. Understanding the electrochemical properties of nitroquinolinone isomers is paramount, as the reduction of the nitro group is frequently a critical first step in their biological activation or degradation.[1]

This guide will comparatively analyze the electrochemical reduction of various nitroquinolinone isomers, focusing on how the nitro group's position influences reduction potentials and reaction pathways. We will explore the underlying principles and provide robust, step-by-step protocols for researchers to replicate and expand upon these findings.

Theoretical Framework: The Electrochemical Reduction of Nitroaromatic Compounds

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds through a series of electron and proton transfer steps.[2][3] In aprotic (non-proton-donating) media, the initial step is a one-electron reduction to form a nitro radical anion. In protic (proton-donating) media, or in the presence of proton sources, the pathway is more complex, generally involving a four-electron, four-proton reduction to form a hydroxylamine derivative, which can be further reduced to an amine.[4]

The overall irreversible reduction process can be summarized as:

  • R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (Formation of hydroxylamine)

  • R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Formation of amine)

The potential at which the initial reduction occurs is highly sensitive to the electronic environment of the nitro group. The position of the nitro group on the quinolinone ring system alters the electron density at the nitro moiety, thereby shifting the reduction potential.

Causality: Why Isomer Position Matters The quinolinone core consists of a benzene ring fused to a pyridinone ring. The nitrogen atom and carbonyl group in the pyridinone ring are electron-withdrawing, influencing the overall electron distribution.

  • Positions 5 and 8: These positions are on the carbocyclic (benzene) ring. An electrophilic attack, which is analogous to the "pull" on electrons, is favored at these positions in the parent quinoline molecule.[5] Consequently, a nitro group at these positions can exert a strong electron-withdrawing effect, making the molecule easier to reduce (i.e., the reduction occurs at a less negative potential).

  • Positions 6 and 7: Also on the carbocyclic ring, the electronic influence from the heteroatom is more attenuated. The reduction potentials for isomers with nitro groups at these positions are expected to differ from the 5- and 8-isomers.

  • Positions on the Pyridinone Ring (e.g., 3 or 4): A nitro group on this electron-deficient ring would experience a strong pull from the ring nitrogen and carbonyl group, making reduction significantly easier (occur at a much less negative potential) compared to substitution on the benzenoid ring.

This guide will use Cyclic Voltammetry (CV) as the primary technique to probe these differences. CV is a powerful tool for investigating redox processes, providing information on reduction potentials, electron transfer kinetics, and reaction mechanisms.[6]

Comparative Electrochemical Analysis of Nitroquinolinone Isomers

The following analysis is based on data synthesized from studies on various nitroquinoline and nitroquinolinone derivatives.[4][7][8] While a single study directly comparing all isomers is not available, a composite picture can be constructed. Experiments are typically performed in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) with a supporting electrolyte to minimize proton availability and isolate the initial electron transfer events.

Table 1: Comparative Reduction Potentials of Nitroquinoline Isomers

IsomerTypical First Reduction Peak Potential (Epc) vs. Fc/Fc+Comments
5-Nitroquinoline More positive potentialThe nitro group's reduction is facilitated by its position on the electron-deficient ring system.[4]
6-Nitroquinoline Intermediate potentialThe electronic effect from the pyridinone ring is less pronounced at this position.[8]
8-Nitroquinoline More positive potentialSimilar to the 5-isomer, the nitro group is in a position where it strongly withdraws electron density.[7][8]

Note: Absolute potential values can vary significantly with experimental conditions (solvent, electrolyte, electrode). The trend is the key takeaway. The values are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple, the IUPAC-recommended internal standard for non-aqueous electrochemistry.[9]

Interpretation of a Typical Voltammogram A cyclic voltammogram of a nitroquinolinone isomer in an aprotic solvent like DMSO typically shows an irreversible reduction peak. The term "irreversible" signifies that the product of the reduction (the nitro radical anion) is chemically unstable on the timescale of the experiment and quickly reacts, so a corresponding oxidation peak on the reverse scan is not observed.[1] The position of this first reduction peak (Epc) is the primary data point for comparison. A less negative (or more positive) Epc indicates that the compound is easier to reduce.[10]

Detailed Experimental Protocol: Cyclic Voltammetry of a Nitroquinolinone Isomer

This protocol is designed as a self-validating system, incorporating essential steps for ensuring data accuracy and reproducibility.

Objective: To determine the first reduction potential (Epc) of a nitroquinolinone isomer in DMSO.

Materials:

  • Potentiostat with CV software

  • Electrochemical cell (e.g., 10 mL glass vial)

  • Working Electrode: 3 mm Glassy Carbon Electrode (GCE)

  • Reference Electrode: Non-aqueous Ag/Ag⁺ reference electrode (or a silver wire pseudo-reference)

  • Counter Electrode: Platinum wire

  • Nitroquinolinone isomer sample

  • Anhydrous DMSO (electrochemical grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Internal Standard: Ferrocene

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads

  • High-purity nitrogen or argon gas with a bubbling tube

Step-by-Step Methodology
  • Electrode Preparation (The Foundation of Good Data):

    • Causality: A clean, smooth electrode surface is critical for reproducible electron transfer kinetics. Any surface contamination or roughness will alter the voltammogram.

    • Polish the GCE sequentially with 1.0, 0.3, and 0.05 µm alumina slurries for 2-3 minutes each.

    • Rinse thoroughly with deionized water, then with acetone, and finally with the solvent to be used (DMSO).

    • Dry the electrode completely under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous DMSO. This is the blank electrolyte solution .

    • Prepare a stock solution of the nitroquinolinone isomer (e.g., 10 mM) in the blank electrolyte solution.

    • Prepare a stock solution of ferrocene (e.g., 10 mM) in the blank electrolyte solution.

  • Electrochemical Cell Assembly:

    • Add a specific volume (e.g., 5 mL) of the blank electrolyte solution to the electrochemical cell.

    • Assemble the three electrodes in the cell cap, ensuring the reference electrode tip is close to the working electrode, but not touching.

  • Deoxygenation (A Critical, Non-Negotiable Step):

    • Causality: Dissolved oxygen is electroactive and will be reduced in the same potential window as many organic molecules, producing interfering signals.

    • Bubble high-purity nitrogen or argon through the solution for at least 15-20 minutes to remove dissolved oxygen.[11] Maintain a blanket of the inert gas over the solution for the entire experiment.

  • Protocol Validation I: Background Scan:

    • Trustworthiness: This step validates the purity of your solvent and electrolyte and establishes the usable potential window.

    • Run a cyclic voltammogram on the blank electrolyte solution. The resulting voltammogram should be essentially flat, with no significant peaks in the potential region of interest.

  • Analyte Measurement:

    • Spike the cell with the nitroquinolinone isomer stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Allow the solution to equilibrate for 1 minute while maintaining the inert gas blanket.

    • Run the cyclic voltammogram. A typical potential window might be from 0.0 V to -1.5 V. A scan rate of 100 mV/s is a good starting point.[12]

    • Record the cathodic peak potential (Epc) for the first reduction wave.

  • Protocol Validation II: Internal Referencing:

    • Trustworthiness: A pseudo-reference electrode's potential can drift. Referencing against a stable, well-behaved redox couple like Ferrocene/Ferrocenium (Fc/Fc+) allows for accurate comparison of data across different experiments and labs.[13]

    • After recording the analyte data, spike the same cell with the ferrocene stock solution.

    • Run another CV over a wider potential range (e.g., -1.0 V to +1.0 V) to observe the reversible wave for ferrocene.

    • Calculate the formal potential (E°') for the Fc/Fc+ couple as (Epa + Epc)/2.

    • Correct your measured nitroquinolinone Epc by subtracting the measured E°' of ferrocene. This gives you the potential vs. Fc/Fc+.

Visualizing the Process

Diagram 1: Generalized Electrochemical Reduction Pathway of a Nitroaromatic Compound

This diagram illustrates the multi-step reduction from a nitro group to an amine, which is the underlying chemical transformation being measured.

G RNO2 Nitroaromatic (R-NO₂) RNO2_rad Nitro Radical Anion (R-NO₂⁻•) RNO2->RNO2_rad +1e⁻ RNO Nitroso (R-NO) RNO2_rad->RNO +1e⁻, +2H⁺ -H₂O RNHOH Hydroxylamine (R-NHOH) RNO->RNHOH +2e⁻, +2H⁺ RNH2 Amine (R-NH₂) RNHOH->RNH2 +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of a nitroaromatic compound.

Diagram 2: Experimental Workflow for Cyclic Voltammetry

This workflow provides a logical map of the experimental protocol, emphasizing the validation steps.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Polish Working Electrode p2 2. Prepare Solutions (Electrolyte, Analyte) p1->p2 p3 3. Assemble Cell p2->p3 e1 4. Deoxygenate (N₂/Ar Purge) p3->e1 e2 5. Run Background Scan (Validation) e1->e2 e3 6. Add Analyte & Run CV e2->e3 e4 7. Add Ferrocene & Run CV (Internal Ref) e3->e4 a1 8. Determine Epc of Analyte e4->a1 a2 9. Determine E°' of Ferrocene e4->a2 a3 10. Calculate Corrected Potential vs. Fc/Fc+ a1->a3 a2->a3

Caption: Self-validating workflow for CV analysis.

Conclusion

The electrochemical properties of nitroquinolinone isomers are intrinsically linked to the position of the nitro substituent. Isomers where the nitro group is located at positions of lower electron density, such as the 5- and 8-positions, are generally easier to reduce. This guide provides the theoretical basis for these differences and a detailed, validated protocol for their experimental determination using cyclic voltammetry. By understanding and applying these principles, researchers can gain deeper insights into the structure-activity relationships that govern the biological and chemical behavior of this important class of molecules.

References

  • Barrows, S. E., et al. (1996). Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. Defense Technical Information Center. [Link]

  • Stergiou, A., & Symes, M. D. (2022). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. STAR Protocols. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]

  • Michigan State University Chemistry Department. EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

  • California State University, Northridge. Cyclic Voltammetry. [Link]

  • Sýs, M., et al. (2012). Voltammetric Determination of 8-Nitroquinoline Using a Silver Solid Electrode and Its Application to Model Samples of Drinking and River Water. ResearchGate. [Link]

  • Sýkora, J., et al. (2012). Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. ResearchGate. [Link]

  • Khan Academy. Electrochemistry. [Link]

  • Manitoba Education. TOPIC 6: ELECTROCHEMISTRY. [Link]

  • Soni, D., et al. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. [Link]

  • Wang, J., et al. (2008). Voltammetric Behavior of o-Nitrophenol and Damage to DNA. International Journal of Molecular Sciences. [Link]

  • Barbero, N., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules. [Link]

  • Bareš, J., & Černá, K. (2014). Factors influencing voltammetric reduction of 5-nitroquinoline at boron-doped diamond electrodes. ResearchGate. [Link]

  • Clark, J. (n.d.). Balancing Redox Reactions. [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?[Link]

  • Barbero, N., & Barolo, C. (2017). The Correct Assessment of Standard Potentials of Reference Electrodes in Non-Aqueous Solution. CONICET Digital. [Link]

  • Lin, C. Y., & Coote, M. L. (2010). Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. The Journal of Physical Chemistry A. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • Abdel-Fattah, S. M., et al. (2020). Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenylthiocarbazone. ResearchGate. [Link]

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Comparative

A Head-to-Head Comparison of 7-Nitro and 6-Nitro Quinolinone Bioactivity: A Guide for Researchers

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. The introduction of a nitro group, a potent electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the pharmacological profile of the parent molecule. The position of this nitro group on the quinolinone ring system is a critical determinant of its bioactivity, influencing everything from target engagement to metabolic stability. This guide provides a comprehensive head-to-head comparison of the bioactivity of two key positional isomers: 7-nitro quinolinone and 6-nitro quinolinone. While direct, side-by-side comparative studies under identical experimental conditions are limited in the published literature, this document synthesizes available data on these and structurally related compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their structure-activity relationships (SAR).

The Decisive Role of Nitro Group Positioning: A Structural Perspective

The electronic properties of the quinolinone ring are not uniform. The benzene and pyridinone rings possess distinct electronic characteristics, and the placement of a strong electron-withdrawing group like the nitro moiety can have profoundly different effects depending on its location.

  • 6-Nitro Quinolinone: The nitro group at the 6-position is conjugated with the electron-donating nitrogen atom of the quinolinone ring system through the benzene ring. This placement significantly influences the overall electron distribution and can enhance interactions with biological targets that have electron-rich pockets. The electron-withdrawing nature of the nitro group at this position can also activate the molecule for certain metabolic transformations.[1]

  • 7-Nitro Quinolinone: In contrast, the nitro group at the 7-position has a different electronic influence. Its electron-withdrawing effects are primarily exerted on the benzene portion of the scaffold. This can alter the molecule's lipophilicity, membrane permeability, and interactions with different biological targets compared to the 6-nitro isomer. The steric bulk of the nitro group at the 7-position can also play a role in dictating binding orientation within a target's active site.[2]

To visualize the fundamental structural difference, consider the following representation:

G cluster_0 6-Nitro Quinolinone cluster_1 7-Nitro Quinolinone 6-nitro 6-nitro 7-nitro 7-nitro

Caption: Chemical structures of 6-Nitro Quinolinone and 7-Nitro Quinolinone.

Bioactivity Profile: A Comparative Analysis

While a direct quantitative comparison is challenging without dedicated studies, we can infer potential differences in bioactivity based on published research on related nitro-substituted heterocyclic compounds.

Biological Activity6-Nitro Quinolinone Derivatives7-Nitro Quinolinone DerivativesRationale and Key Insights
Antimicrobial Activity Often exhibit potent antibacterial and antifungal properties. The 6-nitro substitution can be crucial for activity against certain strains.[3]Generally show antimicrobial activity, though potency can vary. The 7-position may be more sensitive to steric hindrance affecting target binding.The electron-withdrawing nature of the nitro group is generally favorable for antimicrobial action, potentially through mechanisms like the generation of reactive nitrogen species or inhibition of essential enzymes.[4] The precise positioning affects the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets.
Anticancer Activity Derivatives have shown cytotoxicity against various cancer cell lines. The 6-nitro group can contribute to the molecule's ability to induce apoptosis or inhibit key signaling pathways.[5]Also investigated for anticancer properties. The 7-nitro substitution might lead to different selectivity profiles against various cancer types compared to the 6-nitro isomer.[6]The anticancer mechanism of nitro-aromatic compounds can involve bioreductive activation in hypoxic tumor environments, leading to DNA damage. The position of the nitro group influences the reduction potential and, consequently, the efficacy of this process.[7]
Enzyme Inhibition Known to inhibit various enzymes. For instance, 6-nitroquinazolines (a related scaffold) have been shown to inhibit TNF-alpha production.[8]The potential for enzyme inhibition is high, but specific targets may differ from 6-nitro isomers due to altered electronic and steric properties.The nitro group can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site. The distinct electrostatic potential surfaces of the 6- and 7-nitro isomers will dictate their binding affinity and selectivity for different enzymes.[9]
Modulation of Signaling Pathways Can influence cellular signaling. The electron-deficient nature of the ring system can lead to interactions with kinases and other signaling proteins.Likely to modulate signaling pathways, potentially with different downstream effects compared to the 6-nitro counterparts.The specific signaling pathways affected will depend on the overall molecular shape, lipophilicity, and electronic distribution, all of which are influenced by the nitro group's position.

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key bioactivity assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for assessing the antibacterial efficacy of compounds.

Workflow Diagram:

G start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate_plate Inoculate microtiter plate with bacteria and compounds prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually assess turbidity or use a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve 7-nitro and 6-nitro quinolinone in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Inoculate a fresh colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: MTT Assay for Cytotoxicity against Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cells.

Workflow Diagram:

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_initial Incubate for 24 hours to allow attachment seed_cells->incubate_initial add_compounds Add serial dilutions of 7-nitro and 6-nitro quinolinone incubate_initial->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours for formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-nitro and 6-nitro quinolinone in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Synthesis of 7-Nitro and 6-Nitro Quinolinone

The regioselective synthesis of these isomers is a key aspect of their study. Different synthetic strategies are required to achieve the desired substitution pattern.

  • Synthesis of 6-Nitro Quinolinone: A common approach involves the nitration of a pre-formed quinolinone scaffold. The directing effects of the substituents on the ring will influence the position of nitration. For instance, nitration of quinolin-2(1H)-one typically yields a mixture of nitro-isomers, from which the 6-nitro derivative can be isolated. Alternatively, starting from a pre-nitrated aniline derivative can provide better regioselectivity.[10][11]

  • Synthesis of 7-Nitro Quinolinone: The synthesis of 7-substituted quinolinones can be more challenging. One strategy involves the cyclization of a meta-substituted aniline precursor. For example, the reaction of a 3-amino-nitrobenzene derivative with appropriate reagents can lead to the formation of the 7-nitro quinolinone core.[12][13][14]

Conclusion and Future Directions

The positional isomerism of the nitro group on the quinolinone scaffold has a profound impact on the resulting bioactivity. While this guide provides a synthesized overview based on existing literature, it is evident that a direct, comprehensive head-to-head comparison of 7-nitro and 6-nitro quinolinone is a critical knowledge gap. Future research should focus on the parallel synthesis and biological evaluation of these isomers under standardized conditions. Such studies will provide invaluable data for understanding the nuanced structure-activity relationships of this important class of compounds and will undoubtedly accelerate the development of novel therapeutic agents.

References

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Journal of Applied Bioanalysis.
  • Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics - PMC. (n.d.). PubMed Central.
  • A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. (n.d.). Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025). PubMed Central.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025).
  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. (n.d.). Open Works.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025).
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. (2026).
  • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (2026). ACS Omega.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (2025). NIH.
  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
  • One-Pot Preparation of 7Hydroxyquinoline. (2025).

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Validation

A Comparative Guide to the Synthesis of 7-Nitroquinolin-2(1H)-one: Validation of a Modern, Efficient Route

For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 7-Nitroquino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 7-Nitroquinolin-2(1H)-one is a critical intermediate in the synthesis of various biologically active compounds.[3] Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of a modern, palladium-catalyzed synthetic route for 7-Nitroquinolin-2(1H)-one against traditional methods like the Skraup and Doebner-von Miller reactions. We will present supporting data, detailed experimental protocols, and an objective analysis of the advantages offered by this newer methodology.

I. The Challenge of Traditional Synthesis: A Look at the Skraup and Doebner-von Miller Reactions

For decades, the synthesis of quinolines and their derivatives has been dominated by classic named reactions such as the Skraup and Doebner-von Miller syntheses.[4][5][6] These methods, while foundational, are often hampered by harsh reaction conditions, low yields, and the formation of difficult-to-remove byproducts.

The Skraup synthesis , for instance, involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] While effective for producing the core quinoline structure, the reaction is notoriously vigorous and can lead to the formation of significant amounts of tar, complicating product isolation and purification.[7]

The Doebner-von Miller reaction , a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds to react with anilines.[5][6] This method offers more flexibility in terms of substituents on the resulting quinoline ring. However, it can still suffer from issues of regioselectivity and harsh, acidic conditions that may not be compatible with sensitive functional groups.[8] The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway.[9]

Key drawbacks of traditional methods include:

  • Harsh Reaction Conditions: Often requiring strong acids and high temperatures.[10]

  • Low to Moderate Yields: Due to side reactions and product degradation.

  • Formation of Byproducts: Leading to challenging purification processes.

  • Limited Substrate Scope: Not always suitable for molecules with sensitive functional groups.

II. A Modern Approach: Palladium-Catalyzed Synthesis

In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, including quinolinones.[11][12][13] These methods offer milder reaction conditions, greater functional group tolerance, and often provide higher yields and selectivity.

The proposed new route for the synthesis of 7-Nitroquinolin-2(1H)-one leverages a palladium-catalyzed intramolecular cyclization. This approach starts with readily available precursors and proceeds through a clean and efficient reaction cascade.

Below is a conceptual comparison of the traditional and modern synthetic approaches.

G Conceptual Comparison of Synthetic Routes cluster_0 Traditional Route (e.g., Skraup) cluster_1 Modern Palladium-Catalyzed Route Aromatic Amine Aromatic Amine Harsh Conditions\n(H2SO4, Glycerol, Oxidant) Harsh Conditions (H2SO4, Glycerol, Oxidant) Aromatic Amine->Harsh Conditions\n(H2SO4, Glycerol, Oxidant) Reacts with 7-Nitroquinolin-2(1H)-one\n+ Tar Byproducts 7-Nitroquinolin-2(1H)-one + Tar Byproducts Harsh Conditions\n(H2SO4, Glycerol, Oxidant)->7-Nitroquinolin-2(1H)-one\n+ Tar Byproducts Yields Substituted Aniline Substituted Aniline Mild Conditions\n(Pd Catalyst, Base, Solvent) Mild Conditions (Pd Catalyst, Base, Solvent) Substituted Aniline->Mild Conditions\n(Pd Catalyst, Base, Solvent) Reacts with Unsaturated Ester Unsaturated Ester 7-Nitroquinolin-2(1H)-one\n(High Purity) 7-Nitroquinolin-2(1H)-one (High Purity) Mild Conditions\n(Pd Catalyst, Base, Solvent)->7-Nitroquinolin-2(1H)-one\n(High Purity) Yields G Experimental Workflow: Pd-Catalyzed Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Bromo-5-nitroaniline Pd(OAc)2, PPh3 B Add Solvents & Reagents: DMF, Et3N, Ethyl Acrylate A->B Under Argon C Heat to 100°C for 4 hours B->C D Monitor by TLC C->D E Quench with Water D->E Upon Completion F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I G Simplified Pd-Catalytic Cycle A Pd(0) Complex B Oxidative Addition (Aryl Halide) A->B + Ar-X C Aryl-Pd(II) Complex B->C D Carbopalladation (Alkene Insertion) C->D + Alkene E Intramolecular C-N Bond Formation D->E F Reductive Elimination E->F F->A Product Out

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Nitroquinolin-2(1H)-one: A Guide for Laboratory Professionals

A Senior Application Scientist's Guide to Safety and Compliance Disclaimer: An official, verified Safety Data Sheet (SDS) for 7-Nitroquinolin-2(1H)-one is not consistently available across public databases. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safety and Compliance

Disclaimer: An official, verified Safety Data Sheet (SDS) for 7-Nitroquinolin-2(1H)-one is not consistently available across public databases. This guide is therefore constructed based on the known hazards of the quinoline scaffold and the nitroaromatic functional group, which are detailed in the SDS of analogous compounds. This material must be treated as hazardous. The procedures outlined here are based on established best practices, but they are not a substitute for a site-specific risk assessment. You are required to consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of this chemical to ensure full compliance with local, state, and federal regulations.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its hazard profile. For 7-Nitroquinolin-2(1H)-one, the risks are inferred from its two primary structural components: the quinoline ring system and the nitro group.

  • Quinoline Moiety: The parent compound, quinolin-2(1H)-one, is known to be a skin and eye irritant.[1][2] This dictates the need for baseline personal protective equipment.

  • Nitroaromatic Moiety: Nitroaromatic compounds as a class are treated with significant caution. They are often toxic, can pose environmental hazards, and may be reactive.[3] The presence of the nitro group elevates the potential toxicity and environmental risk of the molecule. The Safety Data Sheet for a closely related compound indicates it is toxic to aquatic life, a common characteristic of this chemical class.[4]

Based on this analysis, 7-Nitroquinolin-2(1H)-one should be handled as, at minimum, a substance with the following hazards:

Hazard ClassificationGHS Hazard Statement CodeDescriptionCausality
Skin IrritationH315Causes skin irritation.[4]The quinoline backbone is a known irritant.[2]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or irritation.[2][4]The chemical structure is similar to known eye irritants.
Acute Aquatic ToxicityH401Toxic to aquatic life.[4]Nitroaromatic compounds are frequently harmful to aquatic ecosystems.
Chronic Aquatic ToxicityH412Harmful to aquatic life with long lasting effects.[4]The compound may persist in the environment, posing a long-term risk.

The Core Principle: Prohibit Sewer Disposal

The single most critical directive for the disposal of 7-Nitroquinolin-2(1H)-one is the absolute prohibition of disposal via sink or sewer drains . This is not merely a best practice but a regulatory mandate for many hazardous chemicals.

The U.S. Environmental Protection Agency (EPA) has explicitly banned the sewering of hazardous waste pharmaceuticals, establishing a clear federal standard against this practice.[5][6] The scientific rationale is straightforward: wastewater treatment plants are generally not equipped to remove complex synthetic molecules like nitroaromatics. Release into the sewer system leads directly to the contamination of surface and drinking water, posing a significant threat to aquatic ecosystems and potentially human health.[6] Given its presumed aquatic toxicity, sewering this compound would constitute a direct environmental release.[4]

Standard Operating Procedure for Disposal

The proper disposal of 7-Nitroquinolin-2(1H)-one is a systematic process designed to minimize exposure and ensure regulatory compliance.

Step 1: Risk Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is necessary. All handling of 7-Nitroquinolin-2(1H)-one, whether in pure form or in solution, must be conducted inside a certified chemical fume hood.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield for full protection.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[9]

  • Body Protection: A lab coat must be worn and kept buttoned.[9]

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant waste management.

  • Do Not Mix: Never mix 7-Nitroquinolin-2(1H)-one waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect solutions containing 7-Nitroquinolin-2(1H)-one in a separate, designated liquid hazardous waste container.

  • Container Specifications: Use only EHS-approved, chemically compatible, and leak-proof containers that can be securely sealed.[11]

Step 3: Meticulous Labeling

Improperly labeled waste is a serious safety and compliance violation. Your institution's EHS department will provide specific labeling requirements. Generally, the label must include:

  • The words "Hazardous Waste."

  • The full, unambiguous chemical name: "7-Nitroquinolin-2(1H)-one."

  • An accurate accounting of all constituents and their approximate concentrations.

  • The date accumulation started.

  • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat, sparks, or open flames.[12]

  • In secondary containment to catch any potential leaks.

Step 5: Final Disposal via EHS

Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to treat, neutralize, or dispose of the chemical yourself. EHS will coordinate with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all EPA and Department of Transportation (DOT) regulations.[4]

Spill and Decontamination Protocol

Accidents can happen. A prepared response is critical.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS or emergency services.

  • Manage Small Solid Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.

  • Decontamination: Thoroughly wash any affected surfaces. All cleaning materials must be disposed of as hazardous waste. Contaminated clothing should be removed immediately and laundered by a qualified service.[9]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 7-Nitroquinolin-2(1H)-one waste.

G Disposal Workflow for 7-Nitroquinolin-2(1H)-one start Waste Generated (Solid or Liquid) assess Assess Hazards & Don PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->assess Step 1 collect Collect in Designated, Chemically-Compatible Container assess->collect Step 2 label_waste Label Container as 'Hazardous Waste' (Full Name, Date, Hazards) collect->label_waste Step 3 store Store Sealed Container in Secondary Containment (Satellite Accumulation Area) label_waste->store Step 4 contact_ehs Contact Institutional EHS for Waste Pickup Request store->contact_ehs Step 5 final_disposal Final Disposal by Licensed Hazardous Waste Vendor contact_ehs->final_disposal Compliance

Caption: Logical workflow for the safe and compliant disposal of 7-Nitroquinolin-2(1H)-one.

References

  • Sigma-Aldrich, Safety Data Sheet. While for a different compound, this SDS provides representative hazard and precautionary statements for a complex organic molecule. Source: 4

  • Tokyo Chemical Industry, Safety Data Sheet for 5-Nitroisoquinoline. Provides hazard information for a related nitroaromatic heterocyclic compound. Source: 13

  • BASF, Safety Data Sheet. General guidance on handling solid chemical waste and avoiding dust formation. Source: 10

  • Queensland Health, Disposal and destruction of diversion-risk medicine waste. Outlines practical steps for preparing different dosage forms for disposal. Source: 14

  • New Jersey Department of Health, Hazard Summary for Nitroglycerin. Provides general PPE guidelines for handling hazardous nitro compounds. Source: 7

  • New Jersey Department of Health, Hazard Summary for Nitrobenzene. Details work practices and PPE for handling toxic nitroaromatic compounds. Source: 9

  • Fisher Scientific, Safety Data Sheet for 2-Hydroxyquinoline. Indicates irritation hazards for the parent quinoline structure. Source: 1

  • Fisher Scientific, Safety Data Sheet for 7-Hydroxyquinoline. Provides hazard data for a substituted quinoline, indicating irritation potential. Source: 15

  • ECHEMI, Safety Data Sheet for 7-Hydroxy-2(1H)-quinolinone. Details PPE and handling precautions for a related compound. Source: 8

  • OSHA, Standards applicable to medical and safety uses of pure nitrogen gas. Discusses the general mandate for employers to inform employees of chemical hazards. Source: 16

  • EPA, Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. A report detailing the properties and environmental concerns of nitroaromatic compounds. Source: 3

  • ASHP, Summary of EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. A summary of the EPA rule prohibiting the sewering of hazardous pharmaceutical waste. Source: 5

  • Chemius, Safety Data Sheet for nitro razredčilo. Provides general storage advice for flammable and reactive chemicals. Source: 12

  • PubChem, Compound Summary for 3-Hydroxyquinolin-2(1H)-one. Lists GHS classifications for a similar quinolinone structure. Source: 2

  • U.S. EPA, Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Official documentation on the federal rule for pharmaceutical waste, including the sewer ban. Source: 6

  • Benchchem, Proper Disposal of 2-Ethoxy-7-nitroquinoline. A guide for a similar uncharacterized research chemical that emphasizes the role of EHS. Source: 11

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Nitroquinolin-2(1H)-one
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7-Nitroquinolin-2(1H)-one
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